Product packaging for Copper II nitrate hemipentahydrate(Cat. No.:CAS No. 19004-19-4)

Copper II nitrate hemipentahydrate

Cat. No.: B102555
CAS No.: 19004-19-4
M. Wt: 465.19 g/mol
InChI Key: IZDJJEMZQZQQQQ-UHFFFAOYSA-N
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Description

Significance of Copper(II) Compounds in Contemporary Chemical Science

Copper compounds, in general, hold a crucial position in contemporary chemical science due to copper's variable oxidation states, most commonly +1 and +2. britannica.com This property allows copper to participate in a wide array of chemical transformations. Copper(II) complexes, in particular, are recognized for their roles in biological systems, catalysis, and materials science. wisdomlib.orgfiveable.me They are essential cofactors in various enzymes and play a vital role in electron transport in living organisms. fiveable.me The ability of copper(II) ions to form stable complexes with a diverse range of ligands further enhances their utility in various chemical applications. fiveable.me

Overview of Copper(II) Nitrate (B79036) Hemipentahydrate as a Subject of Academic Inquiry

Copper(II) nitrate hemipentahydrate is increasingly becoming a focal point of academic inquiry due to its specific properties and applications. As a readily available and water-soluble source of copper(II) ions, it serves as a versatile precursor in numerous chemical syntheses. chemimpex.comamericanelements.com Its utility as a catalyst, a reagent in organic reactions, and a precursor for advanced materials makes it a valuable subject for research aimed at developing new synthetic methodologies and functional materials. chemimpex.comcalpaclab.com

Scope and Objectives of Scholarly Investigations

Scholarly investigations into copper(II) nitrate hemipentahydrate are multifaceted, with several key areas of focus:

Catalysis: A primary objective is to explore its catalytic activity in various organic reactions. A significant area of research is its use in the oxidative coupling of 2,6-dimethylphenol (B121312) to produce polyphenylene oxide (PPO), an important engineering polymer. alfachemic.comfishersci.co.ukfishersci.comfishersci.ie

Materials Science: Researchers are investigating its role as a precursor for the synthesis of copper-based nanomaterials, such as copper oxide nanoparticles, which have applications in electronics, catalysis, and antimicrobial coatings. chemimpex.com It is also used in the preparation of thin films of complex materials like Cu₂ZnSnS₄ (CZTS). calpaclab.comsigmaaldrich.com

Organic Synthesis: The compound is studied for its utility as a nitrating agent for aromatic compounds, often in conjunction with other reagents. wikipedia.org The "Claycop" reagent, which is hydrated copper nitrate adsorbed onto clay, is a notable example of its application in the oxidation of thiols and the conversion of dithioacetals. wikipedia.org

Coordination Chemistry: Investigations delve into the synthesis and characterization of novel coordination polymers and frameworks using copper(II) nitrate hemipentahydrate as a metal source. calpaclab.comresearchgate.net

Historical Context of Copper(II) Nitrate Hemipentahydrate Research

While the synthesis of hydrated copper nitrate by reacting copper with nitric acid has been known for a considerable time, the specific characterization and study of the hemipentahydrate form are more recent endeavors. wikipedia.orgyoutube.com The crystal structure of copper(II) nitrate hemipentahydrate was reported in 1970, providing a foundational understanding of its solid-state arrangement. wikimedia.org Early research focused on its fundamental properties and thermal decomposition behavior. researchgate.net Over time, as the applications of copper compounds expanded, so did the focused research on specific hydrates like the hemipentahydrate, leading to the discovery of its utility in specialized areas like polymer synthesis and as a precursor for advanced materials.

Detailed Research Findings

Physical and Chemical Properties

Copper(II) nitrate hemipentahydrate is a blue, crystalline solid that is highly soluble in water, ethanol, and ammonia (B1221849). chemimpex.comfishersci.com It is an inorganic salt with the molecular formula Cu(NO₃)₂·2.5H₂O and a molecular weight of 232.59 g/mol . calpaclab.comalfachemic.comcolumbuschemical.com

PropertyValue
Molecular Formula Cu(NO₃)₂·2.5H₂O
Molecular Weight 232.59 g/mol
Appearance Blue crystalline solid
Melting Point 114.5 °C (decomposes)
Boiling Point 170 °C (decomposes)
Density 2.32 g/cm³
Solubility Soluble in water, ethanol, and ammonia

Data sourced from multiple references. alfachemic.comfishersci.comwikipedia.orgprochemonline.com

Synthesis and Reactions

Hydrated forms of copper(II) nitrate are typically prepared by reacting copper metal or copper(II) oxide with nitric acid. wikipedia.orgyoutube.com

Cu + 4 HNO₃ → Cu(NO₃)₂ + 2 H₂O + 2 NO₂

Attempted dehydration of the hydrated salt by heating does not yield anhydrous copper(II) nitrate but instead leads to the formation of basic copper nitrate and subsequently copper(II) oxide upon further heating. sciencemadness.org The thermal decomposition of hydrated copper(II) nitrate generally proceeds in stages, with initial loss of water followed by decomposition to copper oxides and the release of nitrogen dioxide and oxygen. researchgate.netyoutube.com

Applications in Catalysis and Synthesis

A significant body of research highlights the catalytic applications of copper(II) nitrate hemipentahydrate. It is notably used to catalyze the oxidative coupling of 2,6-dimethylphenol, which produces a valuable engineering polymer. fishersci.co.ukfishersci.iethermofisher.com In organic synthesis, it is employed as a nitrating agent for aromatic compounds, a reaction known as the Menke nitration when used with acetic anhydride (B1165640). wikipedia.orgfuncmater.com The Claycop reagent, a supported version of hydrated copper nitrate on clay, has proven effective for the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyls. wikipedia.orgfuncmater.com

Recent studies have also explored its use as a copper precursor for preparing thin films of Cu₂ZnSnS₄ (CZTS) and in the mechanochemical synthesis of coordination pillared-layer frameworks. calpaclab.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu2H10N4O17 B102555 Copper II nitrate hemipentahydrate CAS No. 19004-19-4

Properties

IUPAC Name

dicopper;tetranitrate;pentahydrate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJJEMZQZQQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2H10N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172467
Record name Copper II nitrate hemipentahydrate
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Molecular Weight

465.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS]
Record name Copper(II) nitrate hemipentahydrate
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CAS No.

19004-19-4
Record name Copper II nitrate hemipentahydrate
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Record name Copper II nitrate hemipentahydrate
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Synthesis Methodologies for Copper Ii Nitrate Hemipentahydrate and Its Derivatives

Established Synthetic Pathways for Copper(II) Nitrate (B79036) Hemipentahydrate

The traditional and most common method for preparing hydrated copper(II) nitrate involves the reaction of copper metal or copper(II) oxide with nitric acid. wikipedia.orgyoutube.com The chemical equation for this reaction is:

Cu + 4 HNO₃ → Cu(NO₃)₂ + 2 H₂O + 2 NO₂ youtube.com

Alternatively, copper(II) nitrate can be synthesized by reacting copper metal with an aqueous solution of silver nitrate, a process that also demonstrates the reduction of silver ions by copper. wikipedia.org Another established laboratory-scale method involves the metathesis reaction between concentrated solutions of copper(II) sulfate (B86663) and calcium nitrate. In this process, calcium sulfate precipitates, leaving the highly soluble copper nitrate in the solution, which can then be isolated by careful evaporation. sciencemadness.org

It is important to note that attempting to dehydrate the hydrated forms of copper(II) nitrate by heating does not yield the anhydrous salt. Instead, it leads to the formation of basic copper nitrate (Cu₂(NO₃)(OH)₃) at around 80°C, which further decomposes to copper(II) oxide (CuO) at 180°C. wikipedia.org

Green Chemistry Approaches in Copper(II) Nitrate Hemipentahydrate Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of copper compounds to minimize hazardous substances and reduce energy consumption.

Eco-friendly Precipitation Routes

Eco-friendly precipitation methods focus on using less hazardous solvents and reagents. One approach involves the use of recyclable ligands that can selectively precipitate copper from aqueous solutions, thereby eliminating the need for organic solvents. rsc.org These methods are particularly relevant for recovering copper from waste streams. rsc.org

Plant extracts are also being explored as reducing and capping agents in the "green synthesis" of copper-based nanoparticles from copper nitrate precursors. researchgate.netnih.govnih.gov These botanical extracts contain phytochemicals that can effectively reduce copper ions and stabilize the resulting nanoparticles, offering a more sustainable alternative to conventional chemical methods. researchgate.netnih.govnih.gov For instance, leaf extracts from plants like Catha edulis and Celastrus paniculatus have been successfully used for this purpose. researchgate.netnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient green chemistry tool. mdpi.com This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of copper complexes and nanoparticles from copper(II) nitrate has been successfully demonstrated using microwave irradiation, highlighting its potential as an environmentally friendly synthetic route. mdpi.comresearchgate.net

Copper(II) Nitrate Hemipentahydrate as a Precursor in Advanced Material Synthesis

Copper(II) nitrate hemipentahydrate is a crucial precursor for the synthesis of a wide range of advanced materials, particularly nanomaterials. americanelements.comchemimpex.com Its solubility in water and ability to decompose into copper oxide make it an ideal starting material for various fabrication processes. chemimpex.comjetir.org

Nanomaterial Fabrication

The use of copper(II) nitrate as a precursor is central to the production of various copper-based nanomaterials. These materials are of significant interest due to their unique properties and potential applications in fields like catalysis, electronics, and biomedicine. chemimpex.commdpi.com

Copper(II) nitrate is widely employed in the synthesis of copper oxide nanoparticles (CuO NPs). jetir.orgresearchgate.netijcrt.org Several methods have been developed to produce CuO NPs from this precursor, each offering control over particle size, morphology, and crystallinity.

One common method is chemical precipitation , where an aqueous solution of copper(II) nitrate trihydrate is treated with a base, such as sodium hydroxide, to precipitate copper hydroxide, which is then thermally decomposed to form CuO nanoparticles. jetir.orgijcrt.org The concentration of the reactants and the reaction temperature can be adjusted to control the size of the resulting nanoparticles. jetir.org

Thermal decomposition of copper(II) nitrate-based aerosols is another effective method for synthesizing spherical CuO nanoparticles. researchgate.net The reaction temperature plays a crucial role in determining the size and crystallinity of the final product. researchgate.net

Green synthesis routes utilizing plant extracts have also been extensively explored for the production of CuO NPs from copper(II) nitrate. researchgate.netnih.gov For example, extracts from Catha edulis leaves have been used as both reducing and capping agents in the biosynthesis of CuO NPs. researchgate.net Similarly, Rumex vesicarius extract has been employed in a method that involves dissolving a copper salt in the liquid extract followed by the addition of a base to form a precipitate of CuO nanoparticles. google.com

The table below summarizes various research findings on the synthesis of CuO NPs using copper(II) nitrate as a precursor.

Synthesis MethodPrecursorReducing/Precipitating AgentResulting Particle SizeReference
Chemical PrecipitationCopper(II) nitrate trihydrateSodium hydroxide~50 nm jetir.org
Chemical PrecipitationCopper(II) nitrate trihydrateSodium hydroxide20-50 nm ijcrt.org
Thermal DecompositionCopper(II) nitrate trihydrate-~30 nm researchgate.net
Green SynthesisCopper(II) nitrate trihydrateCatha edulis leaf extract16-21 nm researchgate.net
Green SynthesisCopper saltRumex vesicarius liquid extract and a baseNot specified google.com

Thin Film Deposition

Copper(II) nitrate is a valuable precursor in solution-based methods for depositing thin films, which are critical components in various electronic and optoelectronic devices.

Cu₂ZnSnS₄ (CZTS) is a promising absorber layer material for thin-film solar cells due to its optimal optical properties and composition from earth-abundant, non-toxic elements. Sol-gel techniques, which involve depositing a solution (sol) that is then gelled and heat-treated, are a cost-effective way to produce CZTS films.

In this process, a precursor solution is prepared using nitrate-based chemicals, including copper(II) nitrate, along with zinc and tin salts, dissolved in a suitable solvent. banglajol.info This solution is then deposited onto a substrate, often by spin-coating or dip-coating, to form a uniform wet film. The film is subsequently dried and subjected to a high-temperature annealing process (hardening) in a controlled atmosphere to form the crystalline kesterite CZTS phase. banglajol.info Research has shown that CZTS thin films manufactured via this sol-gel method from nitrate precursors exhibit a pure kesterite structure with a high optical absorption coefficient and a band gap energy of approximately 1.58 eV, making them highly suitable for photovoltaic applications. banglajol.info

Parameter Sol-Gel Synthesis of CZTS Thin Films Reference
Precursor Type Nitrate-based chemicals banglajol.info
Deposition Method Sol-gel dip-coating banglajol.info
Post-Deposition Treatment Hardening at 550°C in vacuum banglajol.info
Resulting Structure Kesterite CZTS banglajol.info
Optical Band Gap ~1.58 eV banglajol.info
Stoichiometry (Cu:Zn:Sn:S) 2.1 : 1.3 : 1 : 5.2 banglajol.info

Coordination Polymer and Metal-Organic Framework Synthesis

The ability of copper(II) ions to coordinate with organic ligands is harnessed to build crystalline materials with extended network structures, known as coordination polymers (CPs) and metal-organic frameworks (MOFs). Copper(II) nitrate is a standard source of Cu(II) ions for these syntheses.

One-dimensional coordination polymers consist of metal ions or clusters linked by organic ligands to form infinite chains. These materials are foundational building blocks for more complex 2D and 3D structures. The synthesis typically involves the reaction of a metal salt with a suitable organic linker in solution.

For example, 1D copper(II) polymers can be synthesized by reacting copper(II) nitrate with bifunctional organic linkers like nicotinic acid or isonicotinic acid under solvothermal conditions. In such a reaction, the copper(II) centers are bridged by the organic ligands, where the ligand coordinates to different metal centers, often through its distinct functional groups (e.g., a pyridyl nitrogen and a carboxylate oxygen). This linking action propagates in one dimension, creating a polymeric chain structure. The specific geometry of the chain, whether linear, zigzag, or helical, is influenced by the coordination preference of the copper ion and the geometry of the organic linker.

Coordination Pillared-Layer frameworks are a subclass of 3D MOFs constructed from 2D layers that are connected by "pillar" ligands. This strategy allows for precise control over the framework's architecture and pore dimensions. Copper(II) nitrate is frequently employed as the metal source for constructing these materials. researchgate.netmdpi.comrsc.org

The general synthesis involves a self-assembly process with at least two types of organic linkers: a planar linker that forms the 2D sheets with the copper ions, and a pillar linker that bridges the sheets. For instance, a reaction between copper(II) nitrate and a dicarboxylate ligand like phthalic acid can form 2D layers. researchgate.netmdpi.com In the same reaction vessel, a linear N-donor ligand such as 4,4'-bipyridine (B149096), acting as the pillar, coordinates to the copper centers in adjacent layers, propping them apart and creating a stable 3D framework with defined channels. rsc.org The use of copper(II) nitrate trihydrate in mechanochemical (grinding) synthesis has also been reported as a method to produce pillared-layer structures. google.com

Component Role in CPL Synthesis Example Reference
Metal Source Forms the inorganic nodes of the frameworkCopper(II) nitrate mdpi.com, researchgate.net, rsc.org
Planar Ligand Connects metal nodes to form 2D layersPhthalic acid (a dicarboxylate) mdpi.com, researchgate.net
Pillar Ligand Bridges the 2D layers to create a 3D framework4,4'-bipyridine (a N-donor) rsc.org
Two-Dimensional (2D) and Three-Dimensional (3D) Supramolecular Network Formation

The construction of supramolecular networks, which are highly organized structures formed through non-covalent interactions, is a significant area of research in crystal engineering. Copper(II) nitrate, often in its hydrated forms like hemipentahydrate, is a key metal source for creating these intricate architectures. The coordination of copper(II) ions with various organic ligands leads to the self-assembly of one-, two-, and three-dimensional networks with diverse topologies and potential applications.

The formation of these networks is highly dependent on the choice of organic ligands. Ligands containing functional groups like pyridyl, carboxylate, and imidazolyl moieties are commonly used to bridge copper centers. The interplay between the coordination geometry of the copper(II) ion, which is often octahedral or square planar, and the shape and functionality of the organic linker dictates the dimensionality and topology of the resulting supramolecular network. wikipedia.org For example, the reaction of copper(II) nitrate with 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene has led to the formation of a 2D network with large cavities. capes.gov.br

The table below summarizes examples of supramolecular networks synthesized using copper(II) nitrate.

LigandResulting Network DimensionalitySynthesis MethodReference
Pyridine-2,6-dicarboxylic acid / 4-methoxypyridineNot specifiedNot specified sigmaaldrich.comsigmaaldrich.com
Not specified (for CPL-1)Pillared-Layer (3D)Mechanochemical sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene2DSelf-assembly capes.gov.br

Synthesis of Other Copper-Based Compounds and Advanced Materials

Copper(II) nitrate hemipentahydrate is a fundamental starting material for a variety of other copper-containing compounds and advanced functional materials, owing to its accessibility and reactivity. researchgate.netrsc.org

In the field of advanced electronics, copper(II) nitrate serves as a precursor for the fabrication of conductive copper and copper oxide thin films. multichemexports.com These films are integral components in various electronic devices. A common strategy involves the reduction of a copper precursor ink, which can be formulated using copper(II) nitrate, to produce conductive copper traces.

The process often involves dissolving the copper salt in a suitable solvent system and then depositing it onto a substrate. Subsequent thermal treatment, or sintering, at controlled temperatures decomposes the precursor and reduces the copper ions to metallic copper, forming a conductive layer. epo.org The properties of the resulting conductive film, such as its resistivity, are highly dependent on the composition of the precursor ink and the sintering conditions. Research has focused on lowering the required sintering temperatures to enable the use of flexible polymer substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). epo.org

The table below presents data on conductive films produced from copper-based precursors, illustrating the material properties achieved.

Precursor SystemSubstrateSintering Temperature (°C)Resulting Film Resistivity (µΩ·cm)Reference
Copper precursor compositionNot specified< 150< 150 epo.org
Copper precursor compositionPET< 135Not specified epo.org

Furthermore, copper(II) nitrate hemipentahydrate is used in the preparation of thin films of complex materials like Cu₂ZnSnS₄ (CZTS), which is a promising semiconductor material for solar cell applications. sigmaaldrich.commultichemexports.comsigmaaldrich.com The synthesis involves using the copper salt as the source of copper in a solution-based deposition process.

Structural and Spectroscopic Characterization of Copper Ii Nitrate Hemipentahydrate and Its Coordination Complexes

Advanced Crystallographic Investigations

Crystallography serves as the cornerstone for the structural elucidation of crystalline materials. By analyzing the diffraction patterns produced when X-rays interact with a crystal lattice, scientists can map the electron density within the unit cell and thereby determine the positions of individual atoms with high precision.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the atomic and molecular structure of a compound. This technique involves mounting a small, high-quality single crystal in an X-ray beam and measuring the intensities and positions of the diffracted beams. The resulting data allows for the unambiguous determination of the crystal structure.

The crystal structure of copper(II) nitrate (B79036) hemipentahydrate has been determined through single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group I12/c1 (an alternative setting of I2/c). researchgate.net The unit cell is the fundamental repeating unit of a crystal lattice, and its dimensions are described by the lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Low-temperature studies have provided precise measurements for these parameters. researchgate.net A conventional unit cell of copper(II) nitrate hemipentahydrate contains eight formula units. researchgate.net

Table 1: Unit Cell Parameters for Copper(II) Nitrate Hemipentahydrate

Parameter Value
a 16.1 Å
b 4.9 Å
c 15.8 Å
α 90°
β 92.9°
γ 90°
Space Group I12/c1

Data sourced from low-temperature (~3 K) measurements. researchgate.net

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to Jahn-Teller distortion, which often results in coordination geometries that deviate from perfect octahedral symmetry. In the solid-state structure of copper(II) nitrate hemipentahydrate, each Cu²⁺ ion is five-coordinate. researchgate.net

The coordination environment around the copper(II) center is best described as a distorted square pyramidal geometry. researchgate.netnih.gov This polyhedron is formed by five nearest-neighbor oxygen atoms. researchgate.net Four of these oxygen atoms form the basal plane of the pyramid, while the fifth oxygen atom occupies the apical position. researchgate.net This (4+1) coordination is a common feature for Cu(II) complexes. wikipedia.orgyoutube.com

The detailed analysis of bond lengths and angles provides critical information about the nature of the coordination environment. In copper(II) complexes, it is common to observe a difference between the equatorial (in-plane) and axial bond lengths due to the Jahn-Teller effect.

For copper(II) nitrate hydrates and related complexes, the Cu-O bond distances are typically in the range of 1.96 Å for the shorter equatorial bonds and longer for the axial positions. researchgate.net Specifically for five-coordinate square-pyramidal geometries, four short Cu-O bonds form the base with lengths around 200 pm (2.0 Å), and one longer axial bond is observed at approximately 240 pm (2.4 Å). wikipedia.org In some coordination complexes derived from copper nitrate, Cu-O bond lengths can range from approximately 1.95 Å to longer, weaker interactions at over 2.9 Å. at.ua The bonding within the nitrate ligands is also well-defined, with N-O bond distances typically ranging from 1.22 Å to 1.32 Å. materialsproject.org

Table 2: Representative Interatomic Bond Lengths in Copper(II) Coordination Environments

Bond Typical Length (Å) Coordination Type
Cu-O (equatorial) 1.96 - 2.02 Square Pyramidal / Distorted Octahedral researchgate.netmaterialsproject.org
Cu-O (axial) > 2.20 Square Pyramidal / Distorted Octahedral nih.govwikipedia.org

While SC-XRD is ideal for structure determination, powder X-ray diffraction (PXRD) is a powerful and more accessible technique for characterizing bulk crystalline materials, especially in nanostructured forms. yale.edu This method is widely used to identify crystalline phases, determine lattice parameters, and estimate crystallite size. scholarsresearchlibrary.com

Copper(II) nitrate (in its various hydrated forms) is a common precursor for the synthesis of copper-based nanostructured materials, most notably copper(II) oxide (CuO) nanoparticles. ijcrt.orgresearchgate.net In these syntheses, the copper nitrate salt is decomposed, often through heating or chemical precipitation, to form the desired nanomaterial. ijcrt.orgjetir.org

The resulting nanoparticles are then analyzed using PXRD to confirm their chemical identity and structural properties. arxiv.org The PXRD pattern of the synthesized material is compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, CuO nanoparticles synthesized from a copper nitrate precursor show characteristic diffraction peaks corresponding to the monoclinic tenorite phase. researchgate.netijritcc.org

The width of the diffraction peaks in a PXRD pattern is inversely related to the size of the crystalline domains. The Scherrer equation is commonly used to estimate the average crystallite size (D) from the full width at half maximum (FWHM) of a diffraction peak (β), the X-ray wavelength (λ), and the Bragg angle (θ):

D = (Kλ) / (βcosθ)

where K is a dimensionless shape factor, typically about 0.9.

Using this method, researchers have reported the successful synthesis of CuO nanoparticles with average crystallite sizes ranging from approximately 6 nm to over 40 nm, confirming the nanostructured nature of the product derived from copper nitrate. researchgate.netijritcc.org

Table 3: Example PXRD Data for CuO Nanoparticles from a Copper Nitrate Precursor

2θ (degrees) (hkl) Plane Phase Reference
~35.5° (002), (111) Monoclinic CuO researchgate.net
~38.7° (111), (200) Monoclinic CuO researchgate.net
~48.7° (-202) Monoclinic CuO
~61.5° (-113) Monoclinic CuO

Peak positions can vary slightly based on synthesis conditions and instrument calibration.

Powder X-ray Diffraction (XRD) for Nanostructured Materials

Crystallite Size Determination

The determination of crystallite size is fundamental in materials science, as it significantly influences the properties of a material. For crystalline compounds like copper(II) nitrate hemipentahydrate, the average crystallite size can be determined from the broadening of diffraction peaks in an X-ray Diffraction (XRD) pattern.

The most common method for this calculation is the Scherrer equation:

D = (K * λ) / (β * cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor that typically has a value of about 0.9. researchgate.net

λ is the wavelength of the X-ray used (e.g., 0.15406 nm for Cu Kα radiation). researchgate.net

β is the full width at half maximum (FWHM) of the diffraction peak, measured in radians.

θ is the Bragg diffraction angle. researchgate.net

To calculate the crystallite size, the FWHM of a prominent, well-defined peak in the XRD pattern is measured after correcting for instrumental broadening. For example, in studies of copper oxide nanoparticles synthesized from copper(II) nitrate precursors, XRD analysis confirmed a crystallite size of approximately 15.8 nm. researchgate.net

Table 1: Parameters for Crystallite Size Calculation using the Scherrer Equation

ParameterSymbolDescriptionTypical Value
Shape FactorKA constant related to the shape of the crystallites.~0.9
X-ray WavelengthλThe wavelength of the X-rays used for diffraction.0.15406 nm (Cu Kα)
Full Width at Half MaximumβThe width of a diffraction peak at half its maximum intensity (in radians).Measured from XRD data
Bragg AngleθThe angle of the diffraction peak (in degrees).Measured from XRD data
Phase Identification and Purity Assessment of Synthesized Materials

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline phases present in a bulk sample and assessing its purity. ncl.ac.uk The method works by directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline material.

For synthesized copper(II) nitrate hemipentahydrate, the experimental PXRD pattern is compared against a reference pattern. This reference can be obtained from a database or simulated from known single-crystal X-ray diffraction data. ncl.ac.uk A close match between the experimental and reference patterns confirms the successful synthesis of the target phase. The presence of additional peaks indicates impurities or the existence of other crystalline phases. ncl.ac.ukmalvernpanalytical.com

Methods like LeBail fitting or Rietveld refinement can be employed for a more rigorous analysis. These techniques involve fitting the entire experimental diffraction pattern to a calculated model, which can confirm the unit cell parameters and quantify the relative amounts of different phases within the sample, thereby giving a precise measure of phase purity. ncl.ac.ukmalvernpanalytical.com XRD patterns of precursor materials like copper nitrate are often compared with the final product, such as copper hydroxynitrate, to confirm the chemical transformation and the formation of the new crystalline structure. researchgate.net

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy provides detailed insight into the chemical bonding, functional groups, and electronic structure of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational energies of molecular bonds.

The FTIR spectrum of copper(II) nitrate hemipentahydrate and its coordination complexes reveals characteristic absorption bands for its constituent groups: the nitrate anion (NO₃⁻) and water of hydration (H₂O).

Water of Hydration (H₂O): Coordinated water molecules typically show a very broad absorption band in the high-frequency region, approximately 3200-3500 cm⁻¹. This band is due to the O-H stretching vibrations. nih.gov Another peak, often observed around 1647 cm⁻¹, can be attributed to the H-O-H bending vibration. researchgate.net

Nitrate Ion (NO₃⁻): The vibrational modes of the nitrate ion are sensitive to its coordination environment. A free nitrate ion possesses D₃h symmetry, but upon coordination to a metal ion like Cu(II), its symmetry is lowered (e.g., to C₂v), leading to changes in the spectrum. nau.edu A sharp, strong peak characteristic of the nitrate ion is often observed around 1107 cm⁻¹. nih.gov The asymmetric stretching mode (ν₃) of the nitrate ion typically appears as a wide absorption band around 1350-1385 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Vibrational Modes for Copper(II) Nitrate Hydrates

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3200-3500 (broad)O-H StretchCoordinated Water (H₂O) nih.gov
~1647H-O-H BendCoordinated Water (H₂O) researchgate.net
~1350-1385 (wide)Asymmetric N-O Stretch (ν₃)Nitrate (NO₃⁻) researchgate.net
~1107 (sharp)Symmetric N-O Stretch (ν₁)Nitrate (NO₃⁻) nih.gov
~1050Symmetric N-O Stretch (ν₁)Coordinated Nitrate researchgate.net
~723-852 (sharp)Out-of-plane Bend / Other modesMetal-chelated ligands (e.g., phenanthroline) / Nitrate nih.gov

The direct vibrational evidence for the coordination of oxygen atoms to the copper(II) center is found in the far-infrared region of the spectrum (typically below 600 cm⁻¹). These low-frequency bands are characteristic of metal-ligand stretching vibrations.

In studies of copper(II) nitrate complexes, a Raman band observed at 335 cm⁻¹ has been assigned to the symmetric copper-oxygen (Cu-O) stretch in a bidentate complex, providing direct evidence of the bond between the copper ion and the nitrate ligand. nau.edu In other copper-containing materials, such as copper(I) oxide, the stretching of the Cu-O bond is observed at a higher frequency, around 629 cm⁻¹. researchgate.net The analysis of this region is critical for confirming the formation of coordination bonds between the copper center and oxygen-donating ligands, including water and nitrate ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For transition metal complexes like those of copper(II), the UV-Vis spectrum is particularly informative about the d-orbital splitting and coordination geometry.

The UV-Vis spectrum of copper(II) nitrate in aqueous solution is characterized by a broad absorption band in the visible to near-infrared (Vis/NIR) region. researchgate.net This absorption is due to electronic transitions between the 3d orbitals of the Cu(II) ion, which has a d⁹ electron configuration. These are known as d-d transitions. researchgate.net The position and intensity of this band are sensitive to the ligand environment around the copper ion.

In addition to the d-d bands, more intense bands may appear in the ultraviolet region. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital (like those on the nitrate ion) to a metal-based d-orbital. researchgate.net For instance, the UV-Vis absorption spectrum of a copper nitrate trihydrate solution shows a prominent absorption peak that is used to monitor the formation of copper-based nanoparticles. researchgate.net

Table 3: Electronic Transitions in Copper(II) Nitrate Complexes

Spectral RegionType of TransitionDescriptionReference
Visible / Near-Infrared (Vis/NIR)d-d TransitionExcitation of an electron between the 3d orbitals of the Cu(II) ion. researchgate.net
Ultraviolet (UV)Ligand-to-Metal Charge Transfer (LMCT)Excitation of an electron from a nitrate ligand orbital to a Cu(II) d-orbital. researchgate.net
Ultraviolet (UV)n→π* TransitionExcitation of a non-bonding electron to an anti-bonding π* orbital within the nitrate ligand. researchgate.net
Investigation of Electronic Transitions and Absorbance Maxima

The electronic spectra of copper(II) nitrate and its complexes are characterized by distinct absorption bands in the UV-Visible and near-infrared regions, which arise from different electronic transitions. These transitions provide valuable information about the electronic structure and geometry of the copper(II) center.

In gas-phase studies of copper(II) nitrate cluster anions, Cu(II)n(NO3)2n+1−, the spectra reveal a 3d-3d transition band in the visible/near-infrared region. researchgate.net In the ultraviolet region, well-separated bands are observed, which are attributed to ligand-to-metal charge transfer (LMCT) and n-π* transitions within the nitrate ligands. researchgate.net For the Cu(II)(NO₃)₃⁻ cluster, the most intense UV transitions below 6.0 eV have been identified and their corresponding electron orbitals calculated. researchgate.net

In coordination complexes, the electronic spectra are influenced by the nature of the ligands. For instance, in a study of five-coordinate copper(II) complexes with a tridentate NNO functionalized ligand, a broad and weak d-d band centered around 664-672 nm was observed, corresponding to the ²B₁g → ²A₁g transition. nih.gov Intense bands at shorter wavelengths (262 nm, 319 nm, and 365 nm) were assigned to intra-ligand (π → π*) and ligand-to-metal charge transfer transitions. nih.gov Similarly, the UV-Vis spectra of copper(II) complexes with ONO donor azo ligands in DMF solution show both intramolecular ligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT) bands. researchgate.net

The solvent and pH can also affect the absorbance maxima. In a study involving the detection of copper(II) ions using Thymol blue dye at pH 10, the addition of copper nitrate resulted in a new absorption band centered at approximately 434.2 nm, shifted from the original dye's absorbance at 596.5 nm. nih.gov

A summary of representative absorbance maxima and their assignments for copper(II) nitrate and its complexes is presented below:

Compound/Complexλmax (nm)AssignmentReference
Cu(II)n(NO3)2n+1−vis/NIR3d-3d transition researchgate.net
Cu(II)n(NO3)2n+1−UVLMCT, n-π researchgate.net
[Cu(L)(Cl)(H₂O)] (L=tridentate NNO ligand)664d-d transition (²B₁g → ²A₁g) nih.gov
[Cu(L)(Br)(H₂O)] (L=tridentate NNO ligand)672d-d transition (²B₁g → ²A₁g) nih.gov
[Cu(L)(X)(H₂O)] (L=tridentate NNO ligand)262, 319, 365π → π, LMCT nih.gov
Copper(II) nitrate with Thymol blue (pH 10)~434.2Complex formation nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. libretexts.org It is an indispensable tool for studying paramagnetic Cu(II) (d⁹) compounds, providing detailed information about the spin state and the electronic environment of the copper ion. libretexts.orgnih.gov

The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the electron spin with the external magnetic field and the copper nucleus (I = 3/2), respectively. ethz.ch In frozen solutions or powders, the anisotropy of these interactions leads to characteristic spectral shapes. For an axially symmetric environment, such as an elongated octahedral or square planar geometry, the spectrum is described by two sets of parameters: g∥ and A∥, and g⊥ and A⊥. ethz.ch The values of g∥ and A∥ can typically be determined from the low-field portion of the spectrum, which shows four distinct hyperfine splitting lines. ethz.chfairfield.edu

The g-values and hyperfine coupling constants are sensitive to the geometry and the nature of the ligands coordinated to the Cu(II) ion. For instance, the EPR spectra of five-coordinate pseudo-square pyramidal copper(II) complexes with SNS pincer ligands show typical anisotropic Cu(II) signals with four hyperfine splittings in the g∥ region. fairfield.edu The gross geometry of the Cu(II) coordination environment can often be inferred directly from the EPR spectrum. nih.gov

The following table presents typical EPR parameters for a Cu(II) complex:

ParameterDescriptionTypical Value/ObservationReference
g∥g-tensor component parallel to the main symmetry axisg∥ > g⊥ for axially elongated geometry ethz.ch
g⊥g-tensor component perpendicular to the main symmetry axis- ethz.ch
A∥Hyperfine coupling constant parallel to the main symmetry axisResolved as four lines in the low-field region ethz.chfairfield.edu
A⊥Hyperfine coupling constant perpendicular to the main symmetry axisOften unresolved in the g⊥ region ethz.ch
Study of Exchange Coupling and Zero Field Splitting in Dinuclear Units

The magnetic properties of dinuclear copper(II) complexes are of significant interest, with the exchange coupling constant (2J) quantifying the interaction between the two metal centers. This interaction can be either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment). The zero-field splitting (D) parameter, which arises from the magnetic dipole-dipole interaction and the exchange interaction, describes the splitting of the triplet state even in the absence of an external magnetic field.

In dinuclear copper(II) complexes, the geometry of the bridging ligands and the coordination environment around the copper(II) ions play a crucial role in determining the nature and magnitude of the magnetic coupling. nih.gov For instance, in dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde, the magnetic susceptibility can show a broad maximum at a certain temperature, which is indicative of strong antiferromagnetic coupling between the Cu(II) centers. mdpi.com The magnetic behavior of these complexes is well-described by the Heisenberg XXX model. nih.gov

A study of a dinuclear copper(II) complex with a double chloro-bridge revealed weak antiferromagnetic coupling, which was consistent with magneto-structural correlations based on the bridging angle and Cu-Cl distances. mdpi.com Conversely, a dinuclear copper(II) tetraphenylporphyrin (B126558) N-oxide complex was found to exhibit ferromagnetic coupling, with the triplet state being stabilized. nih.gov

The zero-field splitting tensor in the triplet state of a centrosymmetric dinuclear copper(II) couple is the sum of the magnetic dipolar and exchange contributions. The anisotropic exchange interaction can be the main contributor to the zero-field splitting. nih.gov In some cases, the broadening of EPR spectra and the lack of resolved g tensor anisotropy can be attributed to spin-spin interactions between the closely spaced Cu(II) ions in the dimeric units. mdpi.com This can prevent the determination of the g tensor components and the zero-field splitting D parameter. mdpi.com

Table 1: Magnetic Properties of Select Dinuclear Copper(II) Complexes

Complex2J (cm⁻¹)Magnetic BehaviorReference
Dinuclear Cu(II) with Schiff baseStrong antiferromagneticAntiferromagnetic mdpi.com
Dinuclear Cu(II) with double chloro-bridgeWeak antiferromagneticAntiferromagnetic mdpi.com
[Cu(tpp-N-O)]₂+68Ferromagnetic nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes, such as those of copper(II), presents unique challenges and opportunities. The paramagnetic nature of Cu(II) leads to significant broadening and large hyperfine shifts of the NMR signals, making spectral analysis complex. acs.orgresearchgate.netresearchgate.net The chemical shifts are also highly sensitive to temperature. researchgate.net

Despite these challenges, NMR can provide valuable structural, thermodynamic, and kinetic information about copper(II) complexes. edpsciences.org For instance, in weakly antiferromagnetically coupled binuclear copper(II) complexes, unusually sharp and hyperfine-shifted ligand signals have been observed. acs.org A complete assignment of these signals can be achieved using a combination of proton relaxation data and two-dimensional correlated spectroscopy (COSY) measurements. acs.org

Solid-state NMR has also been employed to study copper(II) complexes. In some cases, 2D ¹H-¹³C HETCOR, ¹H-¹H SQ/DQ, and proton spin diffusion (PSD) experiments have been used to establish connectivity and proton vicinities. rsc.org The combination of X-ray crystallography, DFT calculations, EPR, and solid-state NMR has proven powerful for the assignment of NMR signals in pyridinecarboxaldehyde ligands coordinated to copper ions. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB Mass) of Complexes

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique that has been successfully used for the characterization of coordination complexes, including those of copper. acs.org This technique is particularly useful for obtaining the mass spectra of non-volatile and thermally labile compounds.

FAB mass spectrometry, especially in the positive ion mode, has proven to be a successful technique for the identification of metal complexes containing ligands such as 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azatetradecane. researchgate.net The resulting mass spectra show characteristic fragmentations of the ligands and the metal, which can be interpreted based on the chemical and spectroscopic properties of the compounds. researchgate.net

Continuous-flow FAB has been shown to be superior to conventional FAB for the analysis of metal-nucleotide complexes in aqueous media, yielding spectra that are highly characteristic of the compounds. researchgate.net This method allows for the observation of parent-molecular ions and structurally significant fragment ions, which can help in identifying the binding sites of the metal on the nucleotides. researchgate.net New homo- and hetero-leptic copper(I) complexes with substituted 1,4,5,8,9,12-hexaazatriphenylene (hat) derivatives have also been successfully characterized by FAB and electrospray mass spectrometry. rsc.org

Elemental Analysis for Stoichiometry Determination

Elemental analysis is a fundamental technique used to determine the stoichiometry of newly synthesized coordination complexes. youtube.com By precisely measuring the percentage of elements such as carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the empirical formula of a compound.

For copper(II) nitrate complexes, elemental analysis is crucial for verifying the composition, including the number of ligands and counter-ions associated with the copper center. For example, in the synthesis of mixed-ligand complexes of copper(II) with thienoyltrifluoroacetonate and nitrogen-containing ligands, elemental analysis was used to confirm the calculated elemental composition. nih.gov Similarly, for dinuclear macrocyclic copper(II) complexes, elemental analysis, in conjunction with X-ray studies, confirmed the purity and composition of the obtained compounds. mdpi.com The formulation of Cu(II) complexes with a Schiff base ligand from 4-aminoantipyrine (B1666024) and glyoxal (B1671930) as [CuL₁]X₂ (where X = Cl⁻ or NO₃⁻) was supported by elemental analysis and electrical conductivity data. scirp.org

Table 2: Elemental Analysis Data for Select Copper(II) Complexes

ComplexCalculated (%)Found (%)Reference
[Cu(TTA)phenNO₃]C: 45.59, H: 2.30, N: 7.97C: 45.95, H: 2.38, N: 8.37 nih.gov
[Cu(TTA)bipyNO₃]C: 42.99, H: 2.41, N: 8.36C: 42.52, H: 2.30, N: 8.34 nih.gov
[Cu(TTA)tmen]NO₃C: 36.32, H: 4.35, N: 9.08C: 36.40, H: 4.11, N: 8.92 nih.gov

Morphological and Compositional Analysis of Derived Materials

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. It is frequently employed to study materials derived from copper(II) nitrate hemipentahydrate.

The thermal decomposition of copper(II) nitrate hydrates can lead to the formation of copper oxides. SEM analysis of materials derived from copper(II) nitrate precursors reveals detailed information about their structure. For example, SEM images of copper hydroxynitrate have shown well-crystallized particles with a plate-like morphology and an average size of 1-2 µm. researchgate.net In other studies, morphologically tunable copper oxide-based nanomaterials synthesized through a one-step alkali-assisted surface oxidation process exhibited a transformation from rod-like to sheet-like shapes, as observed by SEM. nih.gov

Examination of Surface Morphology and Porosity

SEM is particularly valuable for examining the surface morphology and porosity of materials derived from copper(II) nitrate. The morphology and porosity can significantly influence the material's properties and applications.

For instance, in the synthesis of copper oxide-based nanomaterials, controlling the reaction time can lead to dramatic variations in morphology, from rod-like to sheet-like structures. nih.gov SEM image analysis can also be used to confirm changes in porosity. For example, a study on a mixed copper paste showed a significantly lower porosity compared to other formulations. researchgate.net The morphology of pores and their spacing are also important factors that can be investigated using SEM. researchgate.net The synthesis of copper nanoparticles in gelatin can be controlled to alter the morphology and size of the particles by adjusting the concentration of the copper salt. youtube.com

Determination of Particle Size and Shape

The determination of particle size and shape for materials derived from copper(II) nitrate precursors is crucial for understanding their physical and chemical properties. Various analytical techniques are employed to characterize these features, particularly when copper(II) nitrate is used in the synthesis of nanoparticles.

One common method for producing copper nanoparticles is through ultrasonic spray pyrolysis (USP) using an aqueous solution of copper(II) nitrate trihydrate as a precursor. researchgate.net In this process, the final particle size and morphology are influenced by several synthesis parameters. researchgate.net Techniques such as X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to characterize the resulting particles. researchgate.net XRD analysis can confirm the crystal structure, such as the face-centered cubic (fcc) structure of copper, and the crystalline size can be calculated using the Scherrer Equation. researchgate.net SEM images provide direct visualization of the nanoparticles, revealing their shape and size distribution. researchgate.net For instance, studies have shown that spherical copper nanoparticles can be synthesized using this method. researchgate.net

Research has demonstrated a clear relationship between the synthesis conditions and the resulting particle characteristics. It has been observed that an increase in furnace temperature during USP leads to a larger particle size, while a decrease in the concentration of the initial copper(II) nitrate solution results in a reduction of the particle size. researchgate.net

Table 1: Influence of Synthesis Parameters on Copper Nanoparticle Characteristics

Parameter Effect on Particle Size Resulting Morphology Characterization Technique
Furnace Temperature Increases with elevated temperature researchgate.net Spherical researchgate.net SEM, XRD researchgate.net
Precursor Concentration Decreases with lower concentration researchgate.net Spherical researchgate.net SEM, XRD researchgate.net

In other synthesis approaches, such as the chemical reduction of copper(II) nitrate, the ratio of the precursor to other reagents like capping agents can significantly alter the particle shape. electrochemsci.org For example, using cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a capping agent, a high concentration of CTAB relative to copper nitrate was found to produce hexagonal nanoparticles, whereas a high concentration of copper nitrate resulted in spherical nanoparticles that formed aggregations. electrochemsci.org

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy – Energy Dispersive Spectroscopy (STEM-EDS)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for the characterization of nanomaterials, providing high-resolution imaging of particle morphology, size, and internal structure. nist.govresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the sample as it passes through. nist.gov An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. nist.gov This allows for the direct visualization of nanoparticles, with capabilities to resolve features at the atomic scale, including the lattice fringes of crystalline materials. researchgate.net Selected Area Electron Diffraction (SAED) is a TEM-related technique that can be used to determine the crystal structure of the nanoparticles. nist.gov

STEM is a variation where the electron beam is focused to a very fine spot (probe) that is scanned over the sample in a raster pattern. lu.se By collecting the transmitted or scattered electrons at each point, an image is formed. lu.se STEM is often coupled with Energy Dispersive Spectroscopy (EDS), a technique known as STEM-EDS. lu.se As the electron beam interacts with the sample, it causes the emission of characteristic X-rays from the elements present in the specimen. lu.se The EDS detector collects these X-rays, and by analyzing their energy, it can identify the elemental composition of the sample at the specific point where the beam is located. lu.se By scanning the beam across an area, STEM-EDS can generate elemental maps, showing the spatial distribution of different elements within the nanoparticles. researchgate.netresearchgate.net

Nanoparticle Morphology and Compositional Mapping

TEM is instrumental in revealing the detailed morphology of nanoparticles synthesized from copper(II) nitrate precursors. Studies using TEM have successfully characterized nanoparticles with various shapes and sizes. For example, the chemical reduction of copper(II) nitrate using different concentrations of a capping agent has been shown to produce nanoparticles of different sizes, such as 16, 23, and 37 nm, with shapes ranging from hexagonal to spherical. electrochemsci.org TEM analysis can also reveal structural details like the polycrystalline nature of particles or the formation of a core-shell structure, such as an oxide layer forming on the surface of copper nanoparticles upon exposure to air. nist.govresearchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes, confirming the crystalline structure of the nanoparticles. nist.gov

STEM-EDS provides crucial compositional information that complements the morphological data from TEM. This technique is used to create detailed elemental maps of individual or groups of nanoparticles. For instance, in studies of copper nanoparticles, STEM-EDS mapping can confirm the presence and uniform distribution of copper. researchgate.net It is particularly useful for analyzing complex structures, such as the formation of an oxide layer. STEM-EDS maps can show the distinct regions of copper and oxygen, providing clear evidence of copper oxide formation on the nanoparticle surface. researchgate.net This compositional mapping can be performed at a very high resolution, allowing for the analysis of the elemental distribution within nanoscale features. researchgate.net

Table 2: TEM and STEM-EDS Findings for Copper-Based Nanoparticles

Synthesis/Sample Type Morphology (from TEM) Size (from TEM) Compositional Details (from STEM-EDS)
CuNPs from Cu(NO₃)₂ with CTAB electrochemsci.org Hexagonal, Spherical electrochemsci.org 16, 23, 37 nm electrochemsci.org Not specified in the provided search results.
Air-exposed Cu Nanoparticles nist.gov Spherical, Polycrystalline nist.gov ~5 nm to ~30 nm nist.gov Inhomogeneous Cu₂O layer formation nist.gov
Oxidized Copper Film researchgate.net Needle-like CuO NPs researchgate.net Not specified Uniform distribution of Copper and Oxygen; evidence of copper oxide formation. researchgate.net

Coordination Chemistry and Supramolecular Assemblies Involving Copper Ii Nitrate Hemipentahydrate

Ligand Exchange and Complex Formation

The formation of copper(II) complexes from copper(II) nitrate (B79036) hemipentahydrate is fundamentally a process of ligand exchange, where the water molecules and, in some cases, the nitrate ions in the coordination sphere of the copper(II) ion are replaced by other donor ligands. This process is influenced by several factors, including the nature of the ligand, the solvent system, and the reaction conditions. The nitrate ions themselves can act as ligands or as counter-ions in the resulting complexes.

Mononuclear copper(II) complexes are compounds containing a single copper(II) center. The synthesis of these complexes using copper(II) nitrate often involves the reaction of the copper salt with a stoichiometric amount of a chelating ligand in a suitable solvent. The resulting complexes exhibit a variety of coordination geometries, most commonly square planar, square pyramidal, or distorted octahedral.

For instance, the reaction of copper(II) nitrate with N,N'-bis-2,3,4-trihydroxybenzylidene-1,2-phenylenediamine (H₆bzphen) in methanol (B129727) leads to the formation of a mononuclear complex, [Cu(H₄bzphen)]·CH₃OH. sci-hub.se In this complex, the Schiff base ligand acts as a tetradentate planar ligand, resulting in a square-planar geometry around the Cu(II) ion. sci-hub.se Similarly, mononuclear copper(II) complexes with tridentate Schiff base-like ligands derived from 2-picolylamine have been synthesized, exhibiting square pyramidal or square planar coordination spheres depending on the substitution on the pyridine (B92270) ring.

Ligand (Abbreviation)Starting Copper SaltResulting Mononuclear ComplexCu(II) Coordination GeometryReference
N,N'-bis-2,3,4-trihydroxybenzylidene-1,2-phenylenediamine (H₆bzphen)Copper(II) acetate (B1210297) monohydrate[Cu(H₄bzphen)]·CH₃OHSquare-planar sci-hub.se
4-chloro-2-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}phenol (HL)Not Specified[Cu(L)(NO₃)(H₂O)]H₂OSquare pyramidal nih.gov
2,6-bis(pyrazol-1-yl)pyridine (bPzPy)Copper nitrate[Cu(bPzPy)(NO₃)₂]Five-coordinate
2,6-bis(pyrazol-1-yl)pyridine (bPzPy)Copper nitrate[Cu(bPzPy)(H₂O)(NO₃)₂]Six-coordinate (4+2)

Dinuclear copper(II) complexes, containing two copper(II) centers, are of significant interest due to their magnetic properties and their potential as models for the active sites of metalloenzymes. The synthesis of these complexes often relies on the use of bridging ligands that can coordinate to two metal centers simultaneously. Copper(II) nitrate serves as a common starting material for these syntheses.

A notable example is the synthesis of a dinuclear copper(II) complex, [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O, via a hydrothermal method using copper(II) nitrate, pyridine-2,6-dicarboxylic acid (H₂pydca), and iso-nicotinic acid (Hinic). In this complex, one copper(II) ion is five-coordinated in a distorted square-pyramidal geometry, while the other is six-coordinated in a distorted octahedral geometry. researchgate.net Another example involves the reaction of 5,5-diphenylimidazoline-2,4-dione (phenytoin, PHT) and 3-amino-1-propanol (PA) with a copper salt, leading to a dinuclear complex where each copper(II) ion is coordinated to four nitrogen atoms in a square planar geometry. researchgate.net The distance between the two copper centers in such complexes is a critical parameter that influences their magnetic and electronic properties.

The characterization of dinuclear complexes involves similar techniques to those used for mononuclear species, with a particular emphasis on determining the nature of the bridging ligands and the magnetic coupling between the copper(II) centers. Magnetic susceptibility measurements as a function of temperature are essential for quantifying the strength and nature (ferromagnetic or antiferromagnetic) of this interaction.

Bridging Ligand(s)Starting Copper SaltResulting Dinuclear ComplexCu(II)···Cu(II) Distance (Å)Reference
Phenytoin, 3-amino-1-propanolCopper acetateNot specified3.005(19) researchgate.net
Pyridine-2,6-dicarboxylate, iso-nicotinateCopper(II) nitrate[Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂ONot specified researchgate.net
2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, (R)-(+)-1,1'-binaphthalene-2,2'-diamineCopper(II) chloride dihydrate[Cu₂Cl₂(L')]Not specified nih.gov
4-tert-butyl-2,6-diformylphenol, (R)-(+)-1,1'-binaphthalene-2,2'-diamineCopper(II) chloride dihydrate[Cu₂Cl₂(L'')]·H₂ONot specified nih.gov

Copper(II) nitrate hemipentahydrate readily reacts with a variety of oligodentate and polydentate ligands, which are molecules capable of binding to a central metal atom at two or more points. These ligands, particularly Schiff bases, play a crucial role in directing the structure and properties of the resulting copper(II) complexes. Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, offer a wide range of donor atoms (such as N, O, and S) and steric and electronic properties that can be fine-tuned.

The reaction of copper(II) nitrate with polydentate Schiff base ligands can lead to the formation of stable mononuclear or dinuclear complexes with well-defined geometries. mdpi.com For example, a dinuclear copper(II) complex was synthesized using a carbamate (B1207046) Schiff base ligand, where the ligand coordinates to two Cu(II) ions via a [N₂O₃] donor system. nih.gov The flexibility and denticity of the ligand are key factors in determining the nuclearity of the final complex. For instance, ancillary ligands can influence the self-assembly process, leading to the formation of di-, tri-, or even tetranuclear copper(II) complexes with multifaceted carboxylate coordination. nih.gov

The reactivity of copper(II) nitrate with these ligands is also evident in in-situ ligand transformations. For example, hydrothermal reactions of 2,3,5-trimethylpyridine (B1346980) with copper nitrate have been shown to result in the copper-mediated stepwise oxidation of the methyl groups on the pyridine ring to form pyridinecarboxylates, which then coordinate to the copper(II) center.

Supramolecular Interactions in Solid-State Structures

The solid-state structures of copper(II) complexes derived from copper(II) nitrate hemipentahydrate are often governed by a variety of non-covalent interactions. These supramolecular interactions, including hydrogen bonding and π-π stacking, play a critical role in the assembly of individual complex molecules into higher-dimensional networks.

Hydrogen bonding is a prevalent and powerful tool in the crystal engineering of copper(II) complexes. In many of these structures, coordinated water molecules, nitrate ions, or functional groups on the organic ligands (such as hydroxyl or amine groups) can act as hydrogen bond donors and acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks.

For example, in the dinuclear complex [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O, neighboring molecules are connected by hydrogen bonds to form an infinite three-dimensional network. researchgate.net Similarly, in a mononuclear copper(II) complex of N,N'-bis-2,3,4-trihydroxybenzylidene-1,2-phenylenediamine, the four free hydroxyl groups on the ligand are involved in hydrogen bonding with methanol solvent molecules and adjacent ligands, contributing to the stability of the crystal packing. sci-hub.se The use of ligands such as 4-hydroxybenzoate (B8730719) can lead to the formation of extensive square-grid hydrogen-bonded networks. nih.govnih.gov In some cases, nitrate anions themselves participate in the hydrogen-bonding network, linking different components of the crystal structure. nih.govnih.gov

ComplexHydrogen Bond Donors/AcceptorsResulting Supramolecular StructureReference
[Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂OCoordinated water, carboxylate groups3D network researchgate.net
[Cu(H₄bzphen)]·CH₃OHLigand hydroxyl groups, methanolLayered structure sci-hub.se
[Cu₂(Hhba)₂(H₀.₅hba)₂(H₂O)₂]⁻Phenolic/phenolate (B1203915) groups, waterSquare-grid network nih.govnih.gov
[Cu₂(Hhba)₄(H₂O)₂]·2(Et₄NNO₃)Phenolic groups, water, nitrate anionsSquare-grid structure nih.govnih.gov

For instance, in the crystal packing of the mononuclear complex [Cu(H₄bzphen)]·CH₃OH, the complex units form a layered structure through π-π stacking interactions with an interplanar distance of approximately 3.15 Å. sci-hub.se In a binuclear copper(II) complex with mono-deprotonated 2,2'-bipyridine-3,3'-diol, a π-π stacking interaction is observed between adjacent pyridine rings. nih.gov Theoretical calculations have shown that such interactions can influence the magnetic properties of the complex. nih.gov The interplay between hydrogen bonding and π-π stacking interactions can lead to complex and fascinating supramolecular architectures. In some cases, π-π stacking interactions between parallel pyridine rings of adjacent complex molecules, with centroid-centroid distances around 3.6788 Å, have been observed. researchgate.net

Formation of Supramolecular Zig-Zagging Chains and 2D/3D Architectures

Copper(II) nitrate and its hydrated forms, including the hemipentahydrate, are fundamental building blocks in the synthesis of coordination polymers and supramolecular assemblies. While the anhydrous form of copper(II) nitrate can exist as a three-dimensional coordination polymer network, the hydrated salt typically serves as a precursor, providing Cu(II) ions that are subsequently linked by various organic ligands to form extended structures. wikipedia.org

The geometric preferences of the copper(II) ion, often influenced by the Jahn-Teller effect, along with the coordinating properties of the nitrate anion and the choice of organic linkers, dictate the final architecture of the assembly. nih.gov The self-assembly process can lead to the formation of diverse and intricate structures, including one-dimensional (1D) zig-zag chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. nih.govsnu.ac.kr

For instance, the reaction of a copper(II) nitrate salt with ligands like 2,2'-bipyridine (B1663995) (2,2'-bipy) and 4,4'-bipyridine (B149096) (4,4'-bipy) can produce 1D zig-zag coordination polymers. In such a structure, a [Cu(NO₃)₂(2,2'-bipy)] unit might be linked by the rod-like 4,4'-bipy ligand, resulting in an infinite zig-zag chain. snu.ac.kr Similarly, solvothermal reactions of copper(II) nitrate trihydrate with other ligands like sodium oxalate (B1200264) and N,N'-ditopic organic coligands have been shown to produce anionic zig-zag chain coordination polymers. researchgate.net These 1D chains can further interact through weaker forces like hydrogen bonding or π-π stacking to build up into higher-dimensional 2D or 3D supramolecular architectures. nih.govresearchgate.net The use of flexible hydroxyl tricarboxylate citrates, for example, can lead to binuclear Cu(II) units that form hydrogen-bonded helical networks, creating complex 3D structures. researchgate.net

Solution Chemistry and Intermolecular Interactions

The behavior of copper(II) nitrate hemipentahydrate in solution is governed by a series of complex equilibria involving ion-solvent and ion-ion interactions.

Determination of Thermodynamic Parameters of Association (Kᴬ, ΔGᴬ, ΔHᴬ, ΔSᴬ)

The association of ions in solution can be quantified by determining various thermodynamic parameters. These parameters provide insight into the spontaneity and nature of the ion-pairing process. researchgate.netresearchgate.net The association constant (Kᴬ), Gibbs free energy of association (ΔGᴬ), enthalpy of association (ΔHᴬ), and entropy of association (ΔSᴬ) can be calculated from experimental data, often derived from conductance measurements at different temperatures. nih.govresearchgate.netresearchgate.net

For example, studies on nano copper(II) nitrate hemipentahydrate with different ligands in mixed solvents have been conducted to determine these values. nih.govresearchgate.netresearchgate.net The association constant, Kᴬ, indicates the extent of ion pair formation. The Gibbs free energy, ΔGᴬ, reveals the spontaneity of the association process; negative values indicate a spontaneous interaction. nih.gov The enthalpy (ΔHᴬ) and entropy (ΔSᴬ) provide information about whether the process is exothermic or endothermic and the change in disorder of the system, respectively. researchgate.netresearchgate.netnih.gov

Thermodynamic Parameters of Association for Nano Copper(II) Nitrate Hemipentahydrate with 4,6-diacetylresorcinol (B1214101) in 70% DMF - 30% Water
Temperature (K)Kᴬ (L·mol⁻¹)-ΔGᴬ (kJ·mol⁻¹)ΔHᴬ (kJ·mol⁻¹)ΔSᴬ (J·mol⁻¹·K⁻¹)
293.1515412.3312.2183.72
303.1517013.17
313.1518814.01
323.1520714.85

Data derived from studies on the association thermodynamics of nano copper(II) nitrate hemipentahydrate. researchgate.net Note: The values for ΔHᴬ and ΔSᴬ are often calculated over the entire temperature range.

Conductance Measurements for Electrolyte Speciation Studies

Conductance measurements are a powerful tool for investigating the behavior of electrolytes in solution. nih.govresearchgate.netyoutube.com By measuring the molar conductance (Λₘ) at various concentrations, one can gain information about ion mobility, the degree of dissociation, and ion-pair formation. nih.govresearchgate.netresearchgate.net For a strong electrolyte that dissociates completely, the molar conductance decreases with the square root of the concentration. For weak electrolytes or in systems with significant ion-pairing, the relationship is more complex.

Studies involving nano copper(II) nitrate hemipentahydrate have used conductance measurements to determine the limiting molar conductance (Λ₀) — the molar conductance at infinite dilution — and the association constant (Kᴬ). nih.govresearchgate.net The data show that molar conductance values are influenced by factors such as the solvent composition and the size of any associated ligands, which affects the mobility of the ionic species. researchgate.net

Molar Conductance (Λₘ) and Limiting Molar Conductance (Λ₀) of Nano Copper(II) Nitrate Hemipentahydrate in the Presence of 4,6-diacetylresorcinol (70% DMF - 30% Water at 293.15 K)
Concentration (mol·L⁻¹)Molar Conductance, Λₘ (S·cm²·mol⁻¹)Limiting Molar Conductance, Λ₀ (S·cm²·mol⁻¹)
0.0010068.4077.78
0.0005070.80
0.0002572.80
0.00012574.40
0.000062575.80

Representative conductance data for nano copper(II) nitrate hemipentahydrate in a mixed solvent system. researchgate.net The limiting molar conductance (Λ₀) is typically determined by extrapolation.

Extended X-ray Absorption Fine Structure (EXAFS) Studies on Solvated Copper(II) Ions

Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element. It is particularly useful for studying the coordination environment of metal ions in both solid and solution states. snu.ac.krnih.govresearchgate.net

EXAFS studies on solid Cu(NO₃)₂·2.5H₂O have provided detailed information about the coordination sphere of the copper(II) ion. nih.govfigshare.com The results confirm the Jahn-Teller distortion characteristic of the d⁹ Cu(II) ion, leading to a tetragonally elongated octahedral or square pyramidal geometry. snu.ac.krresearchgate.net The analysis of EXAFS data for solid copper(II) nitrate hemipentahydrate revealed a mean equatorial Cu–O bond distance of approximately 1.959 Å. nih.gov The data also showed longer axial distances to other oxygen or nitrogen atoms, with reported values around 2.18 Å, 2.40 Å, and 2.73 Å, indicating a complex and distorted coordination environment. nih.gov These EXAFS-derived distances, while slightly different from some crystallographic reports, are in good agreement with the structure of the hydrated copper(II) ion in aqueous solution, highlighting the powerful insights this technique provides into the local structure of solvated ions. snu.ac.krnih.gov

Catalytic Applications and Mechanistic Investigations of Copper Ii Nitrate Hemipentahydrate

Role as a Catalyst and Reagent in Organic Synthesis

Copper(II) nitrate (B79036) hemipentahydrate, with the chemical formula Cu(NO₃)₂·2.5H₂O, is a versatile and highly water-soluble crystalline solid that serves as a crucial precursor and catalyst in a variety of organic transformations. americanelements.comresearchgate.net Its utility stems from its properties as an oxidizing agent and its role in the formation of catalytically active species. researchgate.net Nitrate compounds, in general, are effective oxidizing agents and are considered excellent precursors for producing high-purity compounds and nanoscale materials for catalytic applications. americanelements.comresearchgate.net

Copper(II) nitrate hemipentahydrate plays a significant role in the catalytic oxidative coupling of 2,6-dimethylphenol (B121312). researchgate.netyu.edu.jo This reaction is of industrial importance as it yields a polyphenylene ether (PPE) polymer, a valuable engineering material. researchgate.netyu.edu.jo The copper(II) salt acts as a catalyst in this process, facilitating the polymerization through an oxidative mechanism.

Table 1: Application in Oxidative Coupling

ReactantCatalystProductSignificance
2,6-dimethylphenolCopper(II) nitrate hemipentahydratePolyphenylene ether (PPE) polymerProduction of an important engineering material. researchgate.netyu.edu.jo

In a process known as the Menke nitration, copper(II) nitrate in conjunction with acetic anhydride (B1165640) serves as an effective reagent for the nitration of electron-rich aromatic compounds. americanelements.comyu.edu.jo This reaction, first described by J.B. Menke in 1925, typically favors the introduction of a nitro group at the ortho position relative to an activating group on the aromatic ring. yu.edu.jo The reaction is thought to proceed through the formation of acetyl nitrate as an intermediate. yu.edu.jo Quantum mechanics calculations suggest that the reaction may proceed through a six-membered ring transition state, which is energetically more favorable than alternative pathways.

Copper(II) nitrate is a key component in various oxidative transformations. While copper-based catalysts, in general, are known to efficiently oxidize a wide range of alcohols to aldehydes and ketones under mild, aerobic conditions, specific applications highlight the role of copper(II) nitrate derivatives. For instance, when hydrated copper nitrate is adsorbed onto clay, it forms a reagent known as "Claycop." americanelements.com This clay-supported reagent is utilized as a slurry for the oxidation of thiols to disulfides. americanelements.com The conversion of thiols to disulfides is a fundamental redox reaction where two thiol groups are oxidized to form a sulfur-sulfur bond.

Table 2: Oxidation Reactions Catalyzed by Copper(II) Nitrate Derivatives

SubstrateReagent/Catalyst SystemProduct
ThiolsHydrated copper nitrate on clay (Claycop)Disulfides americanelements.com
AlcoholsCopper-based catalystsAldehydes/Ketones

The clay-supported copper nitrate reagent, "Claycop," is also effective in the conversion of dithioacetals to their corresponding carbonyl compounds. americanelements.com This transformation is a useful deprotection strategy in organic synthesis, allowing for the regeneration of a carbonyl group from a stable dithioacetal protecting group.

Copper(II) nitrate hemipentahydrate serves as a precursor for the synthesis of copper(II) oxide (CuO) nanoparticles. americanelements.com These nanoparticles, in turn, can be used as supports for other catalytically active metals. For example, palladium nanoparticles supported on copper oxide (Pd/CuO) have been shown to be a highly active and efficient catalyst for Suzuki cross-coupling reactions. yu.edu.jo This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. yu.edu.jo The use of copper(II) nitrate hemipentahydrate in the preparation of these nanocatalysts highlights its indirect but crucial role in facilitating these advanced cross-coupling transformations. yu.edu.jo The resulting Pd/CuO catalyst demonstrates high efficiency, recyclability, and the ability to function under environmentally benign conditions. yu.edu.jo

Copper(II) nitrate has been utilized in the development of solvent-free synthetic methods, which is a key aspect of green chemistry. One such application is the melting-assisted solvent-free synthesis of tetra(imidazole)copper(II) nitrate. This method involves reacting copper(II) nitrate with imidazole (B134444) at an elevated temperature without the use of a solvent. The resulting complex can then be thermally decomposed to produce nanosized copper oxide particles, demonstrating a solvent-free route to catalytically relevant materials.

Catalytic Role as a Lewis Acid or Promoter

Copper(II) nitrate hemipentahydrate, an inorganic salt, serves as a versatile and efficient catalyst or promoter in a variety of organic syntheses. youtube.com Its utility stems from the Lewis acidic nature of the copper(II) ion, which can accept electron pairs from reactant molecules, thereby activating them for subsequent chemical transformations. This characteristic is particularly evident in its application for the oxidative coupling of 2,6-dimethylphenol, a critical step in the production of polyphenylene oxide (PPO), a high-performance engineering polymer. nih.govresearchgate.netnih.govmdpi.com

In this reaction, the copper(II) center coordinates with the phenol (B47542), facilitating the formation of a phenoxy radical intermediate, which then undergoes coupling. The nitrate salt is an excellent precursor for generating the catalytically active species. researchgate.net Furthermore, copper(II) nitrate is employed as a nitrating agent for aromatic organosilicon compounds and as a component in preparing other catalytically active materials, such as copper(II) oxide. youtube.comnih.govacs.org Mechanistic investigations into similar copper-catalyzed reactions, like Michael additions, suggest that the process often involves the in-situ formation of copper enolates, highlighting the primary role of the copper(II) salt as a Lewis acid that facilitates nucleophilic attack.

Catalytic Activity in Environmental Remediation

Copper-based catalysts are gaining significant attention for environmental remediation due to their high activity, cost-effectiveness, and abundance. mdpi.com Copper(II) nitrate hemipentahydrate serves as a precursor for creating these catalytically active materials, which are effective in degrading various environmental pollutants. mdpi.comresearchgate.net The two accessible oxidation states of copper, Cu(II) and Cu(I), are crucial for its catalytic function, acting as electron traps and promoting the degradation of contaminants. mdpi.com

Catalytic Destruction of Pollutants

Copper-based catalysts derived from precursors like copper(II) nitrate are instrumental in the catalytic wet air oxidation (CWAO) of persistent organic pollutants, such as phenol, found in industrial wastewater. nih.govscielo.br In the CWAO process, a copper oxide catalyst, typically supported on materials like alumina (B75360) (Al₂O₃) or ceria (CeO₂), facilitates the oxidation of phenol into less harmful substances, primarily carbon dioxide and water, at elevated temperatures and pressures. nih.govscielo.br

The catalyst is often prepared via wet impregnation using an aqueous solution of copper(II) nitrate. nih.govresearchgate.net Studies have shown that copper oxide on an alumina support can achieve over 96% phenol conversion. scielo.br The mechanism is believed to involve the formation of radical species on the catalyst surface. scielo.br

Table 1: Performance of Copper-Based Catalysts in Phenol Oxidation
CatalystSupportTemperature (°C)Pressure (bar)Phenol Conversion (%)Reference
Copper Oxideγ-Al₂O₃16030>96 scielo.br
Copper OxideTiO₂16030>96 scielo.br
Copper OxidePillared Clay16030>96 scielo.br
5% Cuγ-Al₂O₃12010~70 (after 240 min) nih.gov
5% CuCeO₂12010~95 (after 240 min) nih.gov

Dark Photocatalysis for Hydrogen Generation

While the term "dark photocatalysis" is not standard, the generation of hydrogen using copper-based catalysts typically relies on photo-induced processes, where light provides the necessary energy. Copper complexes and materials are extensively researched for photocatalytic hydrogen evolution from water, representing a promising avenue for clean energy production. researchgate.netrsc.orgbohrium.com

These systems generally operate under visible light irradiation and often involve a molecular copper complex acting as the catalyst, a photosensitizer to absorb light, and a sacrificial electron donor. bohrium.com For instance, a polyoxometalate-based copper cluster has demonstrated high activity for visible-light-driven hydrogen production, achieving a high turnover number (TON). bohrium.com The catalytic cycle in these systems is often initiated by the photosensitizer absorbing light and transferring an electron to the copper catalyst, which then reduces protons to generate hydrogen gas (H₂).

Some advanced systems are self-sensitized, where the copper complex itself absorbs light, eliminating the need for an additional photosensitizer. A series of square planar copper-anthraquinone complexes, for example, function as robust molecular photocatalysts for H₂ production under visible light, showing undiminished activity over extended periods. nih.gov The mechanism involves the light-induced reduction of the anthraquinone (B42736) ligands, followed by further photochemical steps that lead to the formation of a copper-hydride intermediate and the eventual release of H₂. nih.gov Although these reactions are light-dependent, the stability and reusability of the catalyst are key research focuses. bohrium.com

Mechanistic Studies of Copper(II) Nitrate Hemipentahydrate Catalyzed Reactions

Understanding the fundamental mechanisms of reactions catalyzed by copper(II) nitrate and its derivatives is crucial for optimizing catalyst design and performance. Studies focus on identifying the active copper species and elucidating how reactants interact with the catalyst surface.

Investigation of Copper Species' Role in Phenoxyl Radical Formation

The formation of phenoxyl radical species is a key mechanistic step in many copper-catalyzed oxidation reactions, most notably in biological systems like the enzyme galactose oxidase (GO). scielo.br In GO, a copper(II) center is coupled to a tyrosine residue, and the active form of the enzyme is a Cu(II)-tyrosyl radical species that catalyzes the oxidation of alcohols.

Synthetic model complexes have been developed to mimic this activity and understand the fundamental chemistry. These models demonstrate that a one-electron oxidation of a copper(II)-phenolate complex can generate a copper(II)-phenoxyl radical species. beilstein-journals.org Spectroscopic and crystallographic data confirm that in such species, one ligand exists as a phenolate (B1203915) anion (L⁻) while the other is an oxidized phenoxyl radical (L•), with the copper ion remaining in the +2 oxidation state, formulated as [Cu²⁺(L•)(L⁻)]⁺. bohrium.com The formation of these radical species is often reversible and can be detected using techniques like cyclic voltammetry and EPR spectroscopy. beilstein-journals.org

Further studies have shown that the specific copper species involved in catalysis can be complex. In some systems, minor or transient species, rather than the bulk compound, are the most catalytically active in generating radicals. This highlights the importance of speciation under physiologically relevant conditions when investigating the prooxidant activity of copper complexes.

Elucidation of Chemisorption Mechanisms on Catalyst Surfaces

Chemisorption, the binding of molecules to a surface through chemical bonds, is the foundational step in heterogeneous catalysis. Studies on copper-based catalysts, often prepared from copper(II) nitrate, provide insight into these surface interactions. The chemisorption of nitric oxide (NO) on copper-alumina catalysts has been investigated using techniques like IR transmission spectroscopy and thermal desorption spectroscopy (TDS).

On an oxidized copper surface at 308 K, NO chemisorption leads to the formation of a Cu²⁺—NO complex, as well as nitrito and nitrato species. youtube.com The evolution of different nitrogen oxides (NO, N₂O) at various temperatures reveals the stability and decomposition pathways of these surface-adsorbed complexes. For example, the Cu²⁺—NO complexes dissociate between 350 and 450 K, while the more stable nitrato groups decompose between 600 and 750 K. youtube.com On a reduced copper surface, NO is found to dissociate, leading to the evolution of N₂ and N₂O, which is correlated with the presence of specific copper sites (e.g., Cu⁺). youtube.com These studies are critical for understanding and improving catalysts for NOx remediation.

Pulsed chemisorption is another technique used to characterize the active surface area of copper catalysts. A classic method involves the decomposition of nitrous oxide (N₂O), which selectively oxidizes surface copper atoms with a defined stoichiometry (2 Cu + N₂O → Cu₂O + N₂). By measuring the amount of N₂ evolved, the number of active copper sites can be quantified, providing essential data for evaluating catalyst performance.

Analysis of Redox Reactions within Catalytic Cycles

The catalytic activity of copper compounds, including copper(II) nitrate hemipentahydrate, is fundamentally linked to the ability of copper to cycle through multiple oxidation states, most commonly Cu(I), Cu(II), and Cu(III). researchgate.net This facile switching between oxidation states allows copper to participate in both one- and two-electron transfer processes, making it a versatile catalyst for a wide range of redox reactions. researchgate.net Copper(II) nitrate hemipentahydrate often serves as a precursor to the catalytically active species, which may be a different copper salt, a copper oxide, or a copper complex formed in situ. Its role as an oxidizing agent is also crucial in many catalytic systems. chemimpex.comamericanelements.com

Redox Mechanisms in Electrocatalytic Reduction of Nitrogen Oxides

A significant area of research focuses on the use of copper-based catalysts, often derived from precursors like copper(II) nitrate, for the electrocatalytic nitrate reduction reaction (NO₃RR) to produce ammonia (B1221849) (NH₃). rsc.orgresearchgate.netnih.gov This process is of interest for both environmental remediation of nitrate pollutants and sustainable ammonia synthesis. rsc.orgresearchgate.net The catalytic cycle hinges on the redox chemistry of copper, primarily involving the Cu(II)/Cu(I) couple.

In a typical electrocatalytic cycle for nitrite (B80452) (NO₂⁻) reduction, the process is initiated by the electrochemical reduction of the Cu(II) species to a Cu(I) species. nih.govacs.org This Cu(I) center is the active site that binds and reduces the nitrite ion. For instance, in studies using bio-inspired copper complexes, a reversible Cu(II)/Cu(I) redox couple is observed, and the catalytic wave for nitrite reduction coincides with the formation of the Cu(I) state. nih.govacs.org

The proposed mechanism for the electrochemical reduction of nitrite to nitric oxide (NO) catalyzed by a copper complex, Cu(tmpa), illustrates this principle. The cycle begins with the reduction of Cu(II) to Cu(I), which then reacts with nitrite. acs.org The reaction involves several steps, including protonation and dehydration, ultimately releasing NO and regenerating the Cu(II) catalyst, ready for the next cycle. acs.org

Key Findings from Mechanistic Studies of Nitrate Reduction:

Active Species: While the starting material may be Cu(II), the active catalytic surface often involves reduced copper species or specific copper oxide phases. In some systems, a Cu/Cu₂O interface has been identified as the active site. nih.gov

Influence of Crystal Facet: The crystallographic orientation of the copper catalyst has a significant impact on both activity and selectivity. DFT simulations have shown that in acidic media, both Cu(100) and Cu(111) facets can reduce nitrate to ammonia. uc.cl However, in alkaline conditions, their behavior diverges, with Cu(100) favoring hydroxylamine (B1172632) (NH₂OH) formation at low overpotentials, while Cu(111) kinetically favors the production of ammonia. uc.cl Generally, the Cu(100) facet is considered more active for NO₃RR. uc.cl Some research suggests a tandem mechanism where nitrite is generated on the Cu(100) facet and subsequently hydrogenated on the Cu(111) facet. rsc.org

The table below summarizes key aspects of the redox steps in the electrocatalytic reduction of nitrate on copper-based catalysts.

Catalyst SystemProposed Redox CoupleKey Intermediate(s)Rate-Limiting Step (Theoretical/Experimental)Primary ProductReference
Cu NanoparticlesCu(II)/Cu(I)/Cu(0)NO, *NOHNO → NOHNH₃ nih.gov
Cu(100) facet (Alkaline)Cu(II)/Cu(I)NHO-NH₂OH uc.cl
Cu(111) facet (Alkaline)Cu(II)/Cu(I)N-NH₃ (Kinetically favored) uc.cl
Cu/Cu₂O InterfaceCu(I)/Cu(0)NOHFacilitated formation of *NOHNH₃ nih.gov
Cu(tmpa) ComplexCu(II)/Cu(I)[Cu(I)(tmpa)(NO₂)]-NO acs.org

Redox Cycles in Oxidation Reactions

Copper(II) nitrate is also instrumental in various catalytic oxidation reactions. A classic application is the oxidative coupling of 2,6-dimethylphenol to produce polyphenylene oxide, an important engineering polymer, where the Cu(II) species acts as the oxidant. fishersci.comsigmaaldrich.com

In many aerobic oxidation reactions, a catalytic cycle involving both Cu(I) and Cu(II) is operative. nih.gov Often, the reaction proceeds through the oxidation of a substrate by a Cu(II) species, which is itself reduced to Cu(I). The role of molecular oxygen (O₂) is to re-oxidize the Cu(I) back to Cu(II), thus closing the catalytic loop and allowing the use of a substoichiometric amount of copper. nih.gov

Furthermore, the interaction of copper with oxygen can provide access to the higher Cu(III) oxidation state. This Cu(II)/Cu(III) redox couple enables a range of powerful transformations. researchgate.netnih.gov For example, the electrocatalytic oxidation of ammonia in alkaline solutions on copper electrodes is proposed to occur via mechanisms involving higher-valent copper species. Voltammetric studies suggest that a Cu(II)/Cu(III) transformation is involved in the catalytic process, where Cu(III) species, formed by electrochemical oxidation, react with ammonia. monash.edu

The table below provides an overview of redox cycles in copper-catalyzed oxidation reactions.

Reaction TypeProposed Redox CoupleRole of Copper(II) NitrateOxidantGeneral MechanismReference
Aerobic Alcohol OxidationCu(I)/Cu(II)Precursor to active catalystO₂Cu(II) oxidizes alcohol, is reduced to Cu(I). O₂ re-oxidizes Cu(I) to Cu(II). nih.gov
Oxidative Coupling of PhenolsCu(I)/Cu(II)Source of Cu(II) oxidantO₂ (for catalytic versions)Cu(II) oxidizes phenol to a phenoxy radical, leading to coupling. fishersci.comsigmaaldrich.com
Electrocatalytic Ammonia OxidationCu(II)/Cu(III)Precursor to electrode materialElectrochemicalCu(II) is electrochemically oxidized to Cu(III), which then oxidizes ammonia. monash.edu

Advanced Applications and Emerging Research Directions

Electrochemistry and Energy Applications

The electrochemical properties of materials derived from copper(II) nitrate (B79036) hemipentahydrate have positioned it as a key compound in energy storage and conversion technologies. Its ability to serve as a reliable source of copper ions is fundamental to these applications.

Preparation of Copper-Based Electrodes for Electrochemical Cells

Copper(II) nitrate hemipentahydrate is a widely utilized precursor for the synthesis of copper-based electrodes. These electrodes are integral to various electrochemical applications, including batteries and sensors. researchgate.net The preparation process often involves dissolving the copper nitrate salt to create an electrolyte solution from which copper or copper oxide can be deposited onto a conductive substrate.

One common method is electrodeposition, where an electric current is passed through the copper nitrate solution, causing copper ions to reduce and form a thin film or nanostructures on the electrode surface. mdpi.comresearchgate.net For instance, copper nanoparticles can be electrodeposited on screen-printed carbon electrodes by cycling the potential in a solution containing the copper precursor. mdpi.com The resulting electrodes often feature various crystal structures, such as flower-like copper formations, depending on the deposition conditions. mdpi.com

Another approach involves the chemical synthesis of copper oxide (CuO) nanoparticles from a copper nitrate precursor, which are then used to create the electrode material. youtube.com For example, CuO nanoparticles synthesized via a green method using Catha edulis leaf extract and a copper(II) nitrate trihydrate precursor have shown promise for electrochemical applications. researchgate.net Furthermore, 3D printing technology has been employed to create copper-based electrodes from a copper-containing filament, which are then treated to produce a faceted surface suitable for electrocatalysis. acs.org

These methods leverage the solubility and reactivity of copper(II) nitrate hemipentahydrate to create electrodes with tailored morphologies and properties, such as high surface area and specific crystal facets, which are crucial for their performance in electrochemical cells.

Enhancement of Electrochemical Cell Performance

The use of copper(II) nitrate hemipentahydrate as a precursor for electrode materials significantly enhances the performance of electrochemical cells, particularly in the context of nitrate reduction for ammonia (B1221849) synthesis—an important reaction for both environmental remediation and sustainable energy. The structure and composition of the copper electrodes derived from this precursor play a critical role in their catalytic activity.

Research has demonstrated that the specific crystal facet of the copper nanoparticles on the electrode surface influences the electron transfer process. The preferential orientation of the Cu{1 1 1} facet, for example, has been shown to improve the efficiency of electrochemical nitrate reduction. researchgate.net The construction of tandem dual active sites of copper and cuprous oxide can also promote the conversion of nitrate to ammonia. researcher.life

Electrodes prepared from copper-based filaments and nanostructured have achieved outstanding performance. For example, 3D-printed copper electrodes have demonstrated a faradaic efficiency of 96.5% for the conversion of nitrate to ammonia. acs.org Similarly, N-doped carbon-supported CuO, which is reconstructed into metallic copper nanostructures, has achieved an ammonia production rate of 0.8 mmolh⁻¹cm⁻² with a faradaic efficiency of approximately 86%. acs.org The enhanced performance is often attributed to a higher electrochemically active surface area and the presence of more active sites for the reaction. acs.org

The table below summarizes the performance of various copper-based electrodes in electrochemical nitrate reduction.

Electrode MaterialApplicationKey Performance MetricReference
3D-Printed Copper ElectrodesNitrate-to-Ammonia Conversion96.5% Faradaic Efficiency acs.org
In situ Cu/CNxElectrochemical Nitrate Reduction~86% Faradaic Efficiency, 0.8 mmolh⁻¹cm⁻² Production Rate acs.org
Cu/Ni Composite ElectrodesElectrochemical Nitrate ReductionPreferential Cu{1 1 1} facet improves electron transfer researchgate.net

These findings underscore the importance of material design, enabled by precursors like copper(II) nitrate hemipentahydrate, in boosting the efficiency and selectivity of electrochemical processes.

Applications in Energy Storage and Conversion

Materials derived from copper(II) nitrate hemipentahydrate are finding significant applications in energy storage and conversion. Copper oxide (CuO) nanoparticles, synthesized from copper nitrate precursors, are particularly promising for energy storage devices like supercapacitors and batteries. researchgate.net The unique properties of copper oxide-based nanocomposites, such as high surface area and favorable ion diffusion pathways, make them excellent candidates for high-performance supercapacitor electrodes. rsc.org

In the realm of energy conversion, copper-based catalysts derived from copper nitrate are being explored for various processes. One notable application is the production of hydrogen (H₂) from the aqueous-phase reforming of ethanol. acs.org An N-doped carbon-encapsulated copper catalyst, synthesized using copper nitrate trihydrate, has achieved a high H₂ production rate and selectivity, highlighting the potential for sustainable energy generation. acs.org

Furthermore, the electrochemical conversion of nitrate to ammonia is not only an environmental application but also a valorization system for energy supply. rsc.org This process offers a green alternative to the energy-intensive Haber-Bosch process for ammonia production. rsc.org The development of efficient copper-based electrocatalysts, for which copper nitrate is a key precursor, is central to advancing these energy conversion technologies. rsc.org The versatility of 2D copper-based materials, synthesized from precursors like copper nitrate, in a range of energy storage and conversion applications, including batteries and CO₂ reduction, is also a subject of intensive research. researchgate.net

Development of Pseudo-Capacitive Electrode Materials

Copper(II) nitrate hemipentahydrate serves as an essential precursor in the synthesis of pseudocapacitive electrode materials, which are critical for advanced supercapacitors. Pseudocapacitors store charge through fast and reversible Faradaic reactions at the electrode surface, offering higher energy density than electric double-layer capacitors.

Copper oxide (CuO) nanoparticles synthesized from copper nitrate have demonstrated excellent pseudocapacitive behavior, characterized by low charge transfer resistance and stable redox processes. researchgate.net This makes them highly suitable for supercapacitor applications. The fabrication of composite materials further enhances these properties. For example, a novel CuO@Cu₄O₃/rGO/PANI nanocomposite, where copper oxides are integrated with reduced graphene oxide and polyaniline, has been shown to be a promising electrode material for high-performance supercapacitors. rsc.orgrsc.org

The unique structures of these materials, often achieved through synthesis methods involving copper nitrate, facilitate efficient electron transport and ion diffusion. rsc.org For instance, copper tin sulfide (B99878) (Cu₄SnS₄) nanocomposite electrodes, prepared via electrodeposition, exhibit excellent pseudocapacitive characteristics. acs.org Similarly, CuO nanoparticles anchored on porous carbon nitride nanosheets, which can be synthesized using copper nitrate, deliver high specific capacitance and admirable cycling stability due to their unique composition and structural features. researchgate.net

The table below highlights some copper-based pseudocapacitive materials and their performance.

Electrode MaterialSpecific CapacitanceCycling StabilityReference
CuO@porous g-C₃N₄817 F g⁻¹ at 1 A g⁻¹92.3% retention after 6000 cycles researchgate.net
CuO@Cu₄O₃/rGO/PANIHigh supercapacitive activityEnhanced stability rsc.orgrsc.org
Copper Oxide NanoparticlesExcellent pseudocapacitive behaviorLow charge transfer resistance researchgate.net

Sensor Development and Chemical Detection

The unique properties of copper-based materials derived from copper(II) nitrate hemipentahydrate are being harnessed for the development of innovative sensors for chemical detection. These sensors often rely on the catalytic or electrochemical activity of copper nanoparticles or complexes.

Development of Dual-Signal Strategies for Solid Detection of Molecules and Proteins

A significant area of emerging research is the development of dual-signal or dual-mode sensors, which provide two different types of signals in response to an analyte, thereby enhancing the reliability and accuracy of detection. Copper-based nanomaterials, often synthesized from copper nitrate precursors, are at the forefront of this research.

One notable example is a dual-mode biosensor for glucose detection based on copper oxide (Cu₂O) nanoparticles. frontiersin.orgnih.gov These nanoparticles, which can be prepared from a copper salt precursor, exhibit peroxidase-like activity, enabling a colorimetric assay for glucose. frontiersin.orgnih.gov Simultaneously, the Cu₂O nanoparticles can serve as a matrix for laser desorption/ionization mass spectrometry (LDI-MS), providing a second, quantitative detection signal. frontiersin.orgnih.gov This dual-mode approach has been successfully applied to the analysis of glucose in serum samples. frontiersin.orgnih.gov

Another study developed a dual-mode colorimetric sensor for mercury(II) ions using citrate-capped copper nanoparticles. rsc.org These nanoparticles possess intrinsic peroxidase-like activity that is enhanced by mercury ions, leading to a color change. Additionally, the characteristic absorption peak of the copper nanoparticles shifts in the presence of mercury, providing a second detection modality. rsc.org

These dual-signal strategies, enabled by the versatile properties of copper-based nanomaterials derived from precursors like copper(II) nitrate hemipentahydrate, offer a robust platform for the sensitive and selective detection of a wide range of molecules. While direct protein detection using a dual-signal strategy with copper nitrate is a developing area, the principles established with small molecules pave the way for future advancements in protein sensing. The ability to graft conductive metal-organic frameworks, such as those containing copper, onto textiles for the dual sensing and filtration of contaminants further illustrates the potential for creating multifunctional materials for detection and remediation. acs.org

Advanced Materials for Specific Functions

Fabrication of Solar Absorber Materials

Copper(II) nitrate hemipentahydrate serves as a critical precursor for the synthesis of advanced materials used in solar energy conversion. A notable application is in the fabrication of Copper Zinc Tin Sulfide (Cu₂ZnSnS₄ or CZTS) thin films. sci-hub.senih.gov CZTS is a promising semiconductor material for solar cells due to its optimal direct band gap and high absorption coefficient, as well as the abundance and low toxicity of its constituent elements.

In a typical synthesis process, copper(II) nitrate hemipentahydrate is used as the copper source. sci-hub.senih.gov It is dissolved along with nitrates of zinc and tin, and a sulfur source in a suitable solvent to create a precursor solution. This solution is then deposited onto a substrate using techniques like spin coating or doctor blading to form a thin film, which is subsequently heat-treated (sulfurized) to form the crystalline CZTS absorber layer. The precise control over the stoichiometry of the precursor solution is crucial for achieving the desired photovoltaic properties in the final solar cell.

Table 1: Example of CZTS Thin Film Precursor Components

Precursor RoleChemical Compound
Copper SourceCopper(II) nitrate hemipentahydrate
Zinc SourceZinc nitrate
Tin SourceTin(IV) chloride
Sulfur SourceThiourea
This table illustrates a common set of precursors for the solution-based synthesis of CZTS solar absorber layers.

Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of materials using copper(II) nitrate hemipentahydrate. nih.govacs.orgrsc.org

Utilization of Environmentally Benign Solvent Systems

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. chemicalpapers.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Copper(II) nitrate hemipentahydrate's high solubility in water makes it an excellent candidate for aqueous-based synthetic routes. researchgate.net

Research has demonstrated the successful synthesis of copper oxide (CuO) nanoparticles using copper(II) nitrate in aqueous systems. acs.org In these methods, the reactions are carried out in water, avoiding the need for hazardous organic solvents and simplifying the purification process. acs.orgnih.gov For instance, microemulsions using a water core containing dissolved copper(II) nitrate have been prepared, showcasing its utility in controlled aqueous environments. sci-hub.se

Development of Eco-Friendly Synthetic Protocols

Beyond just the solvent, the development of entirely eco-friendly synthetic protocols is a major goal. researchgate.netnih.gov This involves using non-toxic reagents and reducing agents, often derived from biological sources. nih.gov Copper(II) nitrate hemipentahydrate has been central to numerous "green synthesis" methods for producing copper and copper oxide nanoparticles.

These protocols often employ plant extracts, such as those from Caesalpinia pulcherrima or Catha edulis, in an aqueous solution of copper(II) nitrate. acs.orgwikipedia.org The phytochemicals present in the extracts, such as flavonoids and polyphenols, act as both reducing agents (converting Cu²⁺ to Cu⁰ or Cu⁺) and capping agents, which stabilize the newly formed nanoparticles and prevent them from aggregating. nih.gov These methods are not only environmentally friendly but also often more economical and simpler than traditional chemical reduction techniques. acs.org Another innovative eco-friendly approach involves using the enzyme pepsin as both a stabilizing and reducing agent in a microwave-assisted synthesis of copper nanoclusters from copper(II) nitrate.

Table 2: Comparison of Green Synthesis Methods for CuO Nanoparticles

Plant Extract SourceSolventKey ObservationParticle SizeReference
Caesalpinia pulcherrimaWaterSurface Plasmon Resonance peak at 380 nm18-20 nm acs.org
Catha edulisWaterFormation of crystalline CuO nanoparticles- wikipedia.org
Neem (Azadirachta indica)WaterRapid reduction of copper ions49-324 nm
This table summarizes findings from different studies on the green synthesis of copper oxide nanoparticles using copper(II) nitrate and various plant extracts.

Theoretical and Computational Studies

Electronic Structure Calculations

Computational studies, including ab initio Self-Consistent Field (SCF) and Density Functional Theory (DFT) calculations, have been employed to investigate this phenomenon in hydrated copper(II) complexes. sci-hub.seresearchgate.net These calculations confirm that the [Cu(H₂O)₆]²⁺ aqua ion, the species present in aqueous solutions of copper(II) nitrate, distorts from a perfect octahedral geometry.

The typical distortion is a tetragonal elongation, resulting in four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. acs.org For example, EXAFS (Extended X-ray Absorption Fine Structure) studies combined with theoretical modeling have determined the equatorial bond distance (Cu–Oeq) to be approximately 1.95-1.98 Å and the axial bond distance (Cu–Oax) to be around 2.27-2.33 Å. nih.govacs.org Ab initio calculations have found that the tetragonally elongated structure is energetically more favorable, with a calculated Jahn-Teller stabilization energy of around 650 cm⁻¹ compared to the regular octahedral geometry. sci-hub.se This inherent electronic instability and structural flexibility are key to the lability and catalytic activity of copper(II) complexes.

Reaction Mechanism Simulations

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions at an atomic level. For reactions involving copper (II) nitrate, particularly in its role as a catalyst or precursor, reaction mechanism simulations provide invaluable insights into transient species, transition states, and reaction pathways that are often difficult to characterize experimentally. Density Functional Theory (DFT) has been a primary method for these investigations, especially in the context of copper-catalyzed nitrate reduction, a process of significant environmental and synthetic importance. nih.govresearchgate.net

Simulations of copper-catalyzed electrochemical nitrate reduction have revealed that the process typically proceeds through a series of deoxygenation and hydrogenation steps at the catalyst's surface. researchgate.net The efficiency and selectivity of these reactions are highly dependent on the specific crystalline facet of the copper catalyst. nih.gov For instance, DFT calculations have shown that Cu(111) and Cu(100) surfaces are particularly effective for the nitrate reduction reaction (NRA) to ammonia. nih.gov The superior performance of the Cu(111) facet in neutral to alkaline conditions is attributed to its electronic structure and the stereospecific arrangement of copper atoms, which facilitates strong adsorption of key intermediates like *NOH while allowing for weaker binding and thus easier release of the *NH₃ product. nih.gov

Molecular Dynamics and Monte Carlo Simulations for Solution Behavior

Understanding the behavior of copper (II) nitrate hemipentahydrate in solution is crucial for controlling its reactivity and designing new applications. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are two powerful computational techniques used to model the complex interactions between the ions and solvent molecules at a microscopic level.

Molecular Dynamics (MD) Simulations

MD simulations model the time evolution of a system of atoms and molecules by numerically solving Newton's equations of motion. This technique provides a dynamic picture of the solution, revealing details about the solvation structure, coordination geometries, and the dynamics of ligand exchange.

For the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺, MD simulations, often in combination with quantum mechanics (QM/MM), have been instrumental in characterizing its structure in aqueous solution. acs.org A key feature of the Cu²⁺(aq) ion is the Jahn-Teller distortion, which leads to a tetragonally elongated octahedral geometry. acs.org This means that four water molecules (the equatorial ligands) are found at a shorter distance from the copper ion, while the other two (the axial ligands) are at a longer distance. acs.org The development of reactive force fields, such as ReaxFF, for Cu/O/H systems allows for large-scale reactive simulations to study these interactions in detail. nih.gov

First-principles MD studies have also been conducted on the nitrate ion (NO₃⁻) in aqueous solution, providing a detailed description of its solvation shell. researchgate.net These simulations show how water molecules arrange themselves around the nitrate ion and the dynamics of these interactions. researchgate.net

The table below summarizes typical coordination parameters for the hydrated Cu(II) ion as determined by computational and experimental methods.

Ion/MoleculeInteracting AtomCoordination NumberBond Distance (Å)
Cu²⁺O (equatorial water)4~1.96
Cu²⁺O (axial water)2~2.2-2.4

This data is a representative compilation from various studies and simulation methods.

Monte Carlo (MC) Simulations

Monte Carlo simulations use statistical methods to sample different configurations of a system. In the context of solution chemistry, the Metropolis Monte Carlo algorithm is widely used to study the equilibrium properties of electrolyte solutions. applying-maths-book.comwikipedia.org This method generates a sequence of molecular configurations, where each new configuration is accepted or rejected based on a probability that depends on the change in the system's energy, ensuring that the sampled configurations follow a Boltzmann distribution. applying-maths-book.com

MC simulations have been successfully applied to study the hydration of ions, including Cu²⁺. acs.org A combined QM/MM Monte Carlo approach has been shown to accurately reproduce the Jahn-Teller distorted structure of the Cu²⁺ hydration shell. acs.org These simulations can calculate important thermodynamic properties like hydration energy. For instance, QM/MM MC simulations have calculated the hydration energy for Cu²⁺, which is in reasonable agreement with experimental values. acs.org

Furthermore, MC methods are used to determine the structure of concentrated electrolyte solutions. aip.org For example, the Empirical Potential Structure Refinement (EPSR) technique, which uses experimental scattering data to refine a classical Monte Carlo simulation, has been used to probe the hydration structure of Cu²⁺ in solution. rsc.org These studies provide detailed information on pair distribution functions and coordination numbers, revealing a complex local geometry for the hydrated ion that includes contributions from tetrahedral, trigonal bipyramidal, and octahedral arrangements. rsc.org

The table below presents findings from a QM/MM Monte Carlo simulation of a hydrated Cu²⁺ ion.

PropertySimulation ResultExperimental Range
Hydration Energy (kJ/mol)-3088 ± 96-2100 to -2470
First Shell Coordination Number64-6

Data sourced from QM/MM Monte Carlo simulation studies. acs.org

Together, MD and MC simulations provide a comprehensive, atomistic-level understanding of the solution behavior of copper (II) nitrate hemipentahydrate, bridging the gap between static structural data and the dynamic processes that govern its chemical properties.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions Pertaining to Copper(II) Nitrate (B79036) Hemipentahydrate

Academic research has firmly established copper(II) nitrate hemipentahydrate as a versatile and valuable chemical. Its contributions span several key areas, including catalysis, materials science, and organic synthesis.

In the realm of catalysis , copper(II) nitrate hemipentahydrate is recognized for its role in various chemical transformations. A notable application is in the oxidative coupling of 2,6-dimethylphenol (B121312), a process that yields a high-molecular-weight polymer which is a crucial engineering material. sigmaaldrich.comfishersci.co.ukfishersci.cathermofisher.com The compound's catalytic activity is also leveraged in the synthesis of other copper compounds and as a component in the production of catalysts for a range of organic reactions. chemimpex.com

Within materials science , copper(II) nitrate hemipentahydrate serves as a vital precursor for the synthesis of advanced materials. chemimpex.com It is frequently used in the preparation of copper oxide nanoparticles, which have found applications in catalysis, electronics, and as antimicrobial coatings. chemimpex.com Furthermore, it is a key starting material for the synthesis of thin films of complex materials like Cu₂ZnSnS₄ (CZTS), which are important for solar cell technology. sigmaaldrich.commultichemexports.com The compound's utility extends to the mechanochemical synthesis of coordination pillared-layer frameworks (CPLs), demonstrating its role in the development of novel porous materials. sigmaaldrich.com

In organic synthesis , copper(II) nitrate hemipentahydrate has been employed in the preparation of various coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.com These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. Research has also demonstrated its use in the preparation of specialized copper(II) complexes, such as 4-methoxypyridine-(pyridine-2,6-dicarboxylato-N,O,O′) copper (II). sigmaaldrich.com

Beyond these core areas, copper(II) nitrate hemipentahydrate is utilized in diverse applications such as in agriculture as a micronutrient in fertilizers, in the textile industry for dyeing, and in electroplating processes. chemimpex.com Its solubility in water and ability to act as an oxidizing agent make it a versatile reagent in analytical chemistry. chemimpex.comchemimpex.com

Table 1: Selected Academic Applications of Copper(II) Nitrate Hemipentahydrate

FieldApplicationSignificance
Catalysis Oxidative coupling of 2,6-dimethylphenolProduction of important engineering polymers. sigmaaldrich.comfishersci.co.ukfishersci.cathermofisher.com
Precursor for other catalystsEnables the synthesis of a variety of copper-based catalysts. chemimpex.com
Materials Science Synthesis of copper oxide nanoparticlesApplications in electronics, catalysis, and antimicrobial coatings. chemimpex.com
Precursor for Cu₂ZnSnS₄ (CZTS) thin filmsImportant for the development of solar cell technology. sigmaaldrich.commultichemexports.com
Synthesis of Coordination Pillared-Layer FrameworksDevelopment of novel porous materials. sigmaaldrich.com
Organic Synthesis Preparation of coordination polymers and MOFsApplications in gas storage, separation, and catalysis. sigmaaldrich.com
Synthesis of specialized copper(II) complexesCreation of novel chemical structures with potential applications. sigmaaldrich.com

Identification of Unexplored Research Avenues and Current Challenges

Despite the significant progress in understanding and utilizing copper(II) nitrate hemipentahydrate, several research gaps and challenges remain.

One of the primary challenges lies in the controlled synthesis of nanomaterials derived from this precursor. While it is a common starting material for copper oxide nanoparticles, achieving monodispersity and controlling the size and morphology of these nanoparticles with high reproducibility on a large scale remains a significant hurdle. The thermal decomposition of the hydrated nitrate to the oxide can be complex, proceeding through various intermediates, which can affect the properties of the final material. wikipedia.org

Another challenge is the stability and reusability of catalysts derived from copper(II) nitrate hemipentahydrate. While effective in many reactions, issues such as leaching of the active copper species from solid supports can lead to a decrease in catalytic activity over time. The development of more robust support materials and anchoring strategies is an ongoing area of research.

In terms of unexplored research avenues , the full catalytic potential of copper(II) nitrate hemipentahydrate itself, particularly in its hydrated form, may not be fully realized. Most applications use it as a precursor, but its direct catalytic activity in a wider range of organic transformations, potentially leveraging the presence of both the copper(II) ions and nitrate anions, warrants further investigation.

The exploration of its role in green chemistry is another promising area. Its use in aqueous media for catalytic reactions is advantageous, but further research into its application in solvent-free or other environmentally benign reaction conditions is needed. Developing catalytic systems that operate under milder conditions with high efficiency and selectivity is a key goal.

Furthermore, the precise mechanism of action in many of its applications is not fully elucidated. For instance, in its role as a micronutrient in agriculture, a deeper understanding of its uptake, transport, and metabolic pathways in plants could lead to more efficient and targeted fertilizer formulations.

Potential for Interdisciplinary Research and Advanced Applications

The unique properties of copper(II) nitrate hemipentahydrate position it at the crossroads of several scientific disciplines, offering exciting opportunities for interdisciplinary research and the development of advanced applications.

The intersection of materials science and medicine presents a significant opportunity. The antimicrobial properties of copper are well-known, and leveraging copper(II) nitrate hemipentahydrate as a precursor to develop novel antimicrobial coatings for medical devices, textiles, and high-touch surfaces could have a substantial impact on public health. This would require collaboration between materials chemists, microbiologists, and biomedical engineers.

In the field of environmental science , its role as a precursor for catalysts for environmental remediation is a growing area of interest. mdpi.compreprints.org Copper-based catalysts are being explored for the degradation of organic pollutants in wastewater and for the reduction of harmful gases. mdpi.com Interdisciplinary research involving environmental chemists, chemical engineers, and materials scientists could lead to the design of highly efficient and stable catalytic systems for pollution control. Specifically, its use in advanced oxidation processes, where it could catalyze the generation of reactive oxygen species for the breakdown of persistent organic pollutants, is a promising avenue.

The nexus of electrochemistry and energy is another fertile ground for future research. Copper(II) nitrate hemipentahydrate can be used in the preparation of copper-based electrodes for applications in batteries and sensors. chemimpex.comchemimpex.com Research into the development of high-performance energy storage devices, such as supercapacitors, and sensitive electrochemical sensors for environmental or biomedical monitoring could benefit from the unique properties of materials derived from this compound.

Finally, the field of nanotechnology will continue to be a major driver of innovation. The ability to use copper(II) nitrate hemipentahydrate to create precisely engineered nanostructures, such as quantum dots or nanowires, could open up new applications in electronics, photonics, and diagnostics. This will necessitate close collaboration between chemists, physicists, and engineers to control the synthesis and assembly of these nanoscale materials.

Q & A

Q. What are the key physicochemical properties of copper(II) nitrate hemipentahydrate, and how do they influence experimental design?

Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) has a molecular weight of 232.591 g/mol, a density of 2.32 g/cm³, and melts at 114.5°C with decomposition . Its hygroscopic nature necessitates storage in airtight containers to prevent hydration state changes. The compound’s solubility in polar solvents (e.g., water, ethanol) is critical for preparing homogeneous solutions in synthesis or crystallization experiments. Decomposition risks at elevated temperatures require controlled heating protocols .

Q. How can researchers distinguish copper(II) nitrate hemipentahydrate from similar hydrates like the trihydrate?

Thermogravimetric analysis (TGA) is essential for differentiation. Hemipentahydrate loses 2.5 water molecules in distinct stages, while trihydrate (Cu(NO₃)₂·3H₂O) exhibits a three-step dehydration profile. X-ray diffraction (XRD) patterns also differ: hemipentahydrate has a monoclinic unit cell with 12 formula units, whereas trihydrate structures show variations in lattice parameters .

Q. What safety precautions are critical when handling copper(II) nitrate hemipentahydrate in laboratory settings?

Avoid inhalation or skin contact due to potential irritation. Use gloves, goggles, and fume hoods during weighing or dissolution. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. The compound is not flammable but may release toxic NOₓ gases upon thermal decomposition .

Advanced Research Questions

Q. How does copper(II) nitrate hemipentahydrate behave in coordination chemistry, and what methodologies elucidate its structural properties?

The compound acts as a precursor for synthesizing Cu(II) complexes. Single-crystal XRD reveals square-planar CuN₄ geometries when coordinated with bidentate ligands (e.g., 1-carbamimidoyl-2-ethylisourea), with Cu–N bond distances of 1.93–1.97 Å. Hydrogen bonding between nitrate anions and ligands often creates layered supramolecular structures, analyzed via XRD and IR spectroscopy .

Q. What thermodynamic parameters govern ion association in copper(II) nitrate hemipentahydrate solutions, and how are they measured?

Conductance measurements in binary solvents (e.g., DMF/water) at 293–323 K determine association constants (Kₐ) and dissociation degrees (α) using the Fuoss–Shedlovsky equation. For example, Kₐ values with 4,6-diacetylresorcinol ligands indicate stronger ion pairing (ΔGₐ = −12.3 kJ/mol) compared to bulkier ligands due to reduced steric hindrance .

Q. How is copper(II) nitrate hemipentahydrate utilized in low-dimensional quantum magnetic systems?

As a quantum spin chain material, it exhibits alternating Heisenberg antiferromagnetic behavior. Magnetization studies at <1 K reveal zero-magnetization plateaus and 3D magnetic transitions. Neutron scattering and heat capacity measurements characterize its 1D Luttinger liquid behavior under magnetic fields .

Q. What role does copper(II) nitrate hemipentahydrate play in nanoparticle synthesis?

It serves as a Cu²⁺ source in incipient wetness methods for synthesizing silica/CuO composites. Calcination at 450°C produces nanoparticles (<6 µm) with applications in catalysis and environmental remediation. Particle size and morphology are analyzed via SEM and BET surface area measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.